molecular formula C9H10N2O4 B594962 (S)-N-(4-Nitro-phenyl)-L-alanine CAS No. 125376-35-4

(S)-N-(4-Nitro-phenyl)-L-alanine

Cat. No.: B594962
CAS No.: 125376-35-4
M. Wt: 210.189
InChI Key: IABGQMFXJVXIMY-LURJTMIESA-N
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Description

(S)-N-(4-Nitro-phenyl)-L-alanine, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.189. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-(4-nitroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-2-4-8(5-3-7)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABGQMFXJVXIMY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: Situating (S)-N-(4-Nitro-phenyl)-L-alanine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-N-(4-Nitro-phenyl)-L-alanine: Synthesis, Characterization, and Application

This compound is more than a mere chemical entry in a catalog; it is a sophisticated molecular tool with significant relevance for researchers in medicinal chemistry and chemical biology. As a chiral, non-canonical amino acid derivative, its structure is intrinsically linked to its function. The presence of the L-alanine core provides a familiar biochemical scaffold, while the N-linked 4-nitrophenyl group imparts unique chemical reactivity and spectroscopic properties. This guide, intended for the practicing scientist, moves beyond simple data recitation. It aims to provide a comprehensive understanding of the molecule's synthesis, rigorous analytical validation, and its strategic deployment in advanced research applications, particularly in the context of prodrug development.

Chapter 1: Molecular Blueprint and Physicochemical Profile

A foundational understanding of a molecule begins with its unambiguous identification and a clear summary of its physical properties. These data points are critical for everything from reaction stoichiometry and solvent selection to interpreting analytical results and ensuring proper storage.

Chemical Identity

Correctly identifying the molecule is the cornerstone of reproducible science. The following identifiers are associated with this compound:

IdentifierValueSource
CAS Number 125376-35-4[1][2]
IUPAC Name (2S)-2-[(4-nitrophenyl)amino]propanoic acidN/A
Molecular Formula C₉H₁₀N₂O₄[1][2][3]
Molecular Weight 210.19 g/mol [1][2][3]
Synonyms N-p-nitrophenyl alanine[3]
SMILES CNC1=CC=C(C=C1)[O-][3]
Core Chemical Structure

Visualizing the molecule's structure is essential for appreciating its chemical characteristics, such as stereochemistry and the spatial relationship between its functional groups.

Caption: 2D structure of this compound.

Physicochemical and Computational Properties

This table summarizes key properties that dictate the compound's behavior in experimental settings.

PropertyValueNotes / Source
Appearance Off-white to yellowish solidBased on similar compounds.[4]
Purity (Typical) ≥98%Commercially available specification.[3]
Storage Conditions 2-8°C, Sealed, DryRecommended for stability.[3]
Topological Polar Surface Area (TPSA) 92.47 ŲComputational prediction.[3]
LogP 1.4798Computational prediction of octanol-water partition coefficient.[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 4[3]

Chapter 2: Synthesis and Purification: A Modern Approach

The synthesis of N-aryl amino acids requires careful consideration of reaction conditions to ensure high yield and, critically, to prevent racemization of the chiral center. While classical methods like nucleophilic aromatic substitution with reagents such as 1-fluoro-4-nitrobenzene exist, modern palladium-catalyzed cross-coupling reactions offer superior control and milder conditions.

Rationale for Synthesis Strategy: Palladium-Catalyzed N-Arylation

We describe a synthesis based on the principles of Buchwald-Hartwig N-arylation. This approach is selected for several key reasons:

  • Stereochemical Integrity: The use of specialized phosphine ligands and pre-catalysts at mild temperatures minimizes the risk of racemizing the α-carbon of the alanine ester.[5]

  • Substrate Scope: These methods are robust and have been demonstrated to work for a wide range of amino acid esters and aryl electrophiles.[5]

  • Reaction Conditions: The reactions are typically run under mild conditions, which is beneficial for preserving sensitive functional groups.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Core Reaction cluster_processing Workup & Purification L_Alanine_Ester L-Alanine Ester (e.g., Methyl Ester) Coupling Pd-Catalyzed N-Arylation (e.g., t-BuBrettPhos Pd G4) L_Alanine_Ester->Coupling Aryl_Triflate 4-Nitrophenyl Triflate Aryl_Triflate->Coupling Hydrolysis Ester Hydrolysis (e.g., LiOH) Coupling->Hydrolysis Purification Purification (e.g., Column Chromatography or Recrystallization) Hydrolysis->Purification Final_Product (S)-N-(4-Nitro-phenyl) -L-alanine Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from modern N-arylation methodologies.[5]

Materials:

  • L-Alanine methyl ester hydrochloride

  • 4-Nitrophenyl triflate

  • t-BuBrettPhos Pd G3 or G4 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add L-alanine methyl ester hydrochloride (1.2 equivalents), 4-nitrophenyl triflate (1.0 equivalent), the palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 2 mol%), and sodium tert-butoxide (2.5 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • N-Arylation Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Extraction: Upon completion, cool the reaction to room temperature, quench with water, and extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Ester Hydrolysis: Dissolve the crude N-arylated ester in a mixture of THF and water. Add LiOH (2.0 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Final Extraction: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form. Extract the final product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final, high-purity this compound.

Chapter 3: Analytical Validation: A Self-Validating System

Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach, using orthogonal techniques, provides the highest degree of confidence and constitutes a self-validating system.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_spec Spectroscopic Methods Sample Synthesized Product Solution Prepare Dilute Solution (e.g., in Acetonitrile/Water) Sample->Solution HPLC HPLC-UV Analysis (Purity Assessment) Solution->HPLC Spectroscopy Spectroscopic Analysis (Structure Confirmation) Solution->Spectroscopy Data Data Interpretation & Structure Validation HPLC->Data NMR ¹H & ¹³C NMR Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR FT-IR Spectroscopy->IR Spectroscopy->Data

Caption: Workflow for the analytical validation of the final compound.

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For nitroaromatic compounds, reversed-phase HPLC with UV detection is highly effective.[6]

Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and gradient pump.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 4 µm particle size).[7]

  • Mobile Phase A: Deionized water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient Program: A typical gradient might run from 25% B to 65% B over 10 minutes, followed by a re-equilibration step.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 254 nm, where the nitrophenyl chromophore has strong absorbance.[7]

  • Sample Preparation: Prepare a standard solution of the analyte at ~100 µg/mL in acetonitrile or a suitable solvent mixture.[7]

  • Causality: The C18 stationary phase provides excellent retention for the aromatic ring, while the acetonitrile/water gradient effectively elutes the compound. Formic acid is added to improve peak shape by ensuring the carboxylic acid is protonated. UV detection at 254 nm is chosen for its high sensitivity for the nitroaromatic moiety.

Spectroscopic Structural Confirmation

While HPLC confirms purity, spectroscopy confirms the molecular structure.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expected signals would include a doublet for the Cβ methyl group, a quartet for the Cα proton, distinct aromatic protons on the 4-substituted ring (two doublets), and exchangeable peaks for the carboxylic acid and amine protons.

    • ¹³C NMR: Will show characteristic peaks for the methyl, Cα, and carboxyl carbons, as well as four distinct signals for the aromatic carbons.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in either positive or negative mode should readily show the molecular ion.

    • Positive Mode (ESI+): Expected [M+H]⁺ peak at m/z 211.07.

    • Negative Mode (ESI-): Expected [M-H]⁻ peak at m/z 209.06.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

  • Infrared (IR) Spectroscopy:

    • Key expected stretches include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), the N-H stretch (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and strong, characteristic asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively.

Chapter 4: Applications in Drug Development and Research

The true value of this compound lies in its application. Its structure is not accidental but is designed for specific uses in biochemical and pharmaceutical research.

Chiral Building Block in Synthesis

As an enantiomerically pure amino acid derivative, it serves as a valuable starting material or intermediate in the synthesis of more complex chiral molecules, particularly peptide-based drugs or enzyme inhibitors where stereochemistry is critical for biological activity.[4]

Hypoxia-Activated Prodrugs

A key application for nitroaromatic compounds is in the design of prodrugs for cancer therapy.[8] Solid tumors often contain regions of low oxygen (hypoxia). Certain bacterial nitroreductase enzymes, which can be delivered to tumor cells via gene therapy (a strategy known as Gene-Directed Enzyme Prodrug Therapy or GDEPT), can selectively reduce the nitro group of a prodrug under hypoxic conditions.[8] This reduction triggers the release of a potent cytotoxic agent specifically within the tumor, minimizing systemic toxicity. This compound can be incorporated as the "trigger" moiety in such a prodrug.

ProdrugMechanism Prodrug Prodrug (S)-N-(4-Nitrophenyl)-L-alanine -Linker-Effector TumorCell Hypoxic Tumor Cell Prodrug->TumorCell Systemic Administration Nitroreductase Nitroreductase Enzyme TumorCell->Nitroreductase Enzyme Present Activation NO₂ → NHOH → NH₂ (Reduction) Nitroreductase->Activation Catalyzes Release Linker Cleavage Activation->Release ActiveDrug Active Cytotoxic Drug Released Release->ActiveDrug CellDeath Targeted Cell Death ActiveDrug->CellDeath

Caption: Conceptual mechanism of a hypoxia-activated prodrug using a nitroaromatic trigger.

References

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • HPLC Analysis of Explosives Using EPA Method 8330. Agilent Technologies. [Link]

  • 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706. PubChem, National Center for Biotechnology Information. [Link]

  • This compound | C9H10N2O4 | CID 29891421. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Nitrophenylalanine | C9H10N2O4 | CID 65089. PubChem, National Center for Biotechnology Information. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, ACS Publications. [Link]

  • Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. [Link]

  • Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, ACS Publications. [Link]

  • Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. ResearchGate. [Link]

  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Experimental and theoretical tools. ResearchGate. [Link]

  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed, National Center for Biotechnology Information. [Link]

  • On the Spectroscopic Analyses of Protein. ResearchGate. [Link]

  • Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). SpringerLink. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • L-Alanine, N-acetyl-, 4-nitrophenyl ester;5013/8/1. Axsyn. [Link]N-acetyl-4-nitrophenylester-5013-8-1.html)

Sources

CAS number and IUPAC name for (S)-N-(4-Nitro-phenyl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (S)-N-(4-Nitro-phenyl)-L-alanine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral non-proteinogenic amino acid. It is designed for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, and potential applications. The structure of this document is tailored to deliver field-proven insights grounded in authoritative chemical principles.

Core Identity and Physicochemical Properties

This compound, also known by its IUPAC name (2S)-2-[(4-nitrophenyl)amino]propanoic acid, is a derivative of the natural amino acid L-alanine.[1] Its structure is characterized by a 4-nitrophenyl group covalently bonded to the amino nitrogen of the L-alanine backbone. This modification imparts unique chemical properties and renders it a valuable building block in synthetic chemistry.

Chemical Identifiers:

  • IUPAC Name: (2S)-2-[(4-nitrophenyl)amino]propanoic acid

  • CAS Number: 125376-35-4[2][3][4]

  • Molecular Formula: C₉H₁₀N₂O₄[4]

  • Molecular Weight: 210.19 g/mol [4]

The key physicochemical data for this compound are summarized in the table below. It is important to note that while some properties are reported by chemical suppliers, others are predicted based on computational models due to the limited specific experimental literature for this exact molecule.

PropertyValueSource
Molecular Weight 210.19 g/mol ChemScene[4]
Molecular Formula C₉H₁₀N₂O₄ChemScene[4]
Purity ≥98%ChemScene[4]
Boiling Point 452.9±30.0 °C (Predicted)ChemicalBook[3]
Density 1.413±0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa 3.77±0.10 (Predicted)ChemicalBook[3]
Storage Conditions 2-8°C, Sealed in dry conditionsChemScene[4]
Topological Polar Surface Area (TPSA) 92.47 ŲChemScene[4]
LogP 1.4798ChemScene[4]

Synthesis and Mechanistic Considerations

The synthesis of N-aryl amino acids is a well-established field in organic chemistry.[5][6] While specific peer-reviewed synthesis protocols for this compound are not extensively documented, its structure lends itself to preparation via classical and modern N-arylation techniques. The most direct and mechanistically sound approach is Nucleophilic Aromatic Substitution (SNAr).

Proposed Protocol: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group in the para position of an aryl halide dramatically activates the ring toward nucleophilic attack. This makes the reaction of L-alanine with a suitable 4-nitro-substituted benzene a highly feasible synthetic route.

Causality Behind Experimental Choices:

  • Arylating Agent: 1-Fluoro-4-nitrobenzene is the preferred reagent. The carbon-fluorine bond is highly polarized, and fluoride is an excellent leaving group in SNAr reactions, making it more reactive than its chloro- or bromo- counterparts.

  • Nucleophile: L-alanine acts as the nitrogen nucleophile.

  • Base: A non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is required. Its primary role is to deprotonate the ammonium group of the zwitterionic alanine, liberating the more nucleophilic free amine. A secondary role is to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or a polar protic solvent mixture like water/ethanol is ideal. These solvents can effectively solvate the ionic intermediates (Meisenheimer complex) and reactants.

  • Temperature: Moderate heating (e.g., 60-80°C) is typically sufficient to overcome the activation energy without promoting significant side reactions or racemization. The chirality of the α-carbon is a critical parameter to maintain. SNAr reactions on amino acids proceed without direct involvement of the chiral center, thus a high degree of enantiomeric retention is expected.[7]

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add L-alanine (1.0 equivalent) and sodium bicarbonate (2.5 equivalents).

  • Solvent Addition: Add a suitable volume of a 1:1 mixture of water and ethanol to dissolve the reactants.

  • Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.1 equivalents) to the stirring solution.

  • Reaction Execution: Heat the reaction mixture to 70°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove any unreacted 1-fluoro-4-nitrobenzene.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4. This will protonate the carboxylate group, causing the N-arylated amino acid product to precipitate.

    • Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and measure the optical rotation to confirm retention of stereochemistry.

G cluster_reactants Reactants & Setup cluster_process Reaction Process cluster_workup Work-up & Purification alanine L-Alanine heat Heat to 70°C (12-24h) fnb 1-Fluoro-4-nitrobenzene base NaHCO₃ (Base) solvent H₂O/EtOH (Solvent) monitor Monitor by TLC heat->monitor cool Cool & Dilute monitor->cool extract Extract Unreacted FNB cool->extract acidify Acidify (pH 3-4) extract->acidify precipitate Precipitation acidify->precipitate filter Vacuum Filtration precipitate->filter purify Recrystallization filter->purify product This compound purify->product

Caption: Proposed workflow for the synthesis of this compound via SNAr.

Alternative Synthetic Routes

While SNAr is highly effective, other modern catalytic methods are also applicable for N-arylation of amino acids, including:

  • Copper-Catalyzed Ullmann Condensation: This classic method involves coupling an aryl halide with the amino acid in the presence of a copper catalyst. Modern protocols often use ligands to facilitate the reaction at lower temperatures.[5]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction can form C-N bonds between aryl halides (or triflates) and amines. Adapting this for amino acids often requires esterification of the carboxyl group to improve solubility and prevent catalyst inhibition.[7]

Applications in Research and Drug Development

N-aryl amino acids are a critical class of compounds in medicinal chemistry and chemical biology.[8] The incorporation of a 4-nitrophenyl group onto L-alanine provides a unique scaffold with several potential applications.

  • Peptide and Peptidomimetic Synthesis: As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to create peptidomimetics. The bulky, rigid N-aryl group can enforce specific backbone conformations, increase resistance to enzymatic degradation by peptidases, and modulate the biological activity of the parent peptide.[9]

  • Chiral Building Block for Drug Synthesis: It serves as a versatile chiral intermediate. The N-aryl amino acid core is found in numerous biologically active molecules.[5][10] The nitro group can be readily reduced to an amine, which can then be further functionalized, providing a chemical handle for diversification in a drug discovery program.

  • Biochemical Probes and Linkers: The 4-nitrophenyl moiety has distinct spectroscopic properties, allowing it to function as a chromophore for UV-Vis detection. Furthermore, after reduction to an aniline derivative, it can be used in chemoselective ligation reactions, such as the formation of ketoximes, to link peptides to other molecules like drugs or imaging agents.[9]

  • Development of Novel Therapeutics: N-aryl amino acids have been investigated for their own intrinsic biological activities. For instance, various derivatives have shown potential as antibacterial agents, with the nitroaromatic group being a key pharmacophore in some cases.[8]

G cluster_applications Key Application Areas cluster_outcomes Scientific Outcomes center (S)-N-(4-Nitro-phenyl) -L-alanine peptides Peptidomimetic Synthesis (Enhanced Stability & Activity) center->peptides Incorporation building_block Chiral Building Block (Drug Intermediates) center->building_block Acts as probe Biochemical Probe & Linker (Spectroscopy & Ligation) center->probe Functions as therapeutics Direct Therapeutic Potential (e.g., Antibacterials) center->therapeutics Investigated for protein_study Protein Structure-Function Studies peptides->protein_study drug_discovery Novel Drug Candidates building_block->drug_discovery bio_conjugation Bioconjugate Materials probe->bio_conjugation therapeutics->drug_discovery

Caption: Logical relationships of the core applications for this compound.

Conclusion

This compound is a valuable synthetic building block with significant potential for researchers in drug discovery and chemical biology. While detailed experimental data in the public domain is limited, its synthesis can be confidently approached using established N-arylation methodologies like Nucleophilic Aromatic Substitution. Its utility stems from its defined stereochemistry and the unique electronic and chemical properties conferred by the N-(4-nitrophenyl) group. This moiety can be used to modulate the properties of peptides, act as a handle for further chemical modification, or serve as the core of novel therapeutic agents. This guide provides the foundational knowledge for scientists to synthesize, handle, and strategically deploy this compound in their research endeavors.

References

  • ResearchGate. N-arylation of L-alanine (1) a | Download Table. Available at: [Link].

  • ProQuest. Synthesis and Application of N-Aryl Peptides. Available at: [Link].

  • ACS Publications. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters. Available at: [Link].

  • JASON D. MCKERROW, JASIM M. AL-RAWI, and PETER BROOKS. Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Available at: [Link].

  • MDPI. N-Aryl Amino Acids as Potential Antibacterial Agents. Available at: [Link].

  • PubChem. (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride | C9H11ClN2O4 | CID 67513760. Available at: [Link].

  • PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link].

  • ACS Publications. Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones | ACS Catalysis. Available at: [Link].

  • PubChem. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089. Available at: [Link].

  • DSpace@MIT. Copper-catalyzed arylation of 1,2-amino alcohols. Synthesis of N-terminal, peptide helix initiators, and characterization of highly helical, capped polyalanine peptides. Available at: [Link].

  • PubChem. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706. Available at: [Link].

  • ACS Publications. Carboxylate-Directed Pd-Catalyzed β-C(sp3)–H Arylation of N-Methyl Alanine Derivatives for Diversification of Bioactive Peptides | Organic Letters. Available at: [Link].

  • PubChem. This compound | C9H10N2O4 | CID 29891421. Available at: [Link].

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Investigating the Biological Potential of (S)-N-(4-Nitro-phenyl)-L-alanine: A Roadmap from In Silico Prediction to In Vitro Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Small molecules derived from rational design, which combine bioactive pharmacophores, represent a promising avenue for lead discovery. This guide focuses on (S)-N-(4-Nitro-phenyl)-L-alanine , a compound of significant interest due to its structural components: an L-alanine scaffold, prevalent in numerous biological processes, and a nitrophenyl group, a known feature in various antimicrobial and anticancer agents[1][2][3]. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically evaluate the potential biological activities of this molecule. We eschew a rigid template, instead presenting a logical, field-proven workflow that begins with cost-effective in silico predictions to establish a data-driven hypothesis, followed by detailed protocols for robust in vitro validation.

Rationale and Strategic Overview

The structure of this compound is a deliberate conjunction of two key moieties. L-alanine derivatives are explored for a range of therapeutic applications, from oncology to neurology, often serving to improve properties like solubility, permeability, and target selectivity[4][5][6]. The nitrophenyl group is a potent electrophilic moiety and a structural alert present in numerous approved drugs and clinical candidates, contributing to a spectrum of activities[3][7]. The combination of these two fragments suggests a high probability of biological activity.

Our investigative strategy is predicated on a phased, resource-efficient approach that prioritizes early identification of potential liabilities and mechanistic pathways. This "fail-fast, fail-cheap" philosophy is critical in modern drug discovery.

Phase 1: In Silico Profiling. We begin by computationally modeling the molecule's behavior to predict its drug-like properties and potential biological targets. This predictive phase is essential for focusing subsequent, resource-intensive experimental work[8][9][10].

Phase 2: In Vitro Validation. Based on the computational hypotheses, we proceed to targeted laboratory assays to confirm and quantify the predicted biological activities, including potential anticancer, antimicrobial, and enzyme-inhibitory effects.

Phase 1: In Silico Profiling – Building a Data-Driven Hypothesis

The initial assessment of any new chemical entity (NCE) should leverage computational tools to predict its pharmacokinetic profile and potential toxicities (ADMET)[8][9][11]. This step is crucial for de-risking a candidate before committing to synthesis and wet lab experiments.

Workflow for Predictive Analysis

The computational workflow is designed to build a comprehensive profile of the molecule, from its basic physicochemical properties to its likely interactions with biological macromolecules.

in_silico_workflow cluster_input Input cluster_prediction Predictive Modeling cluster_output Output & Hypothesis Generation smiles SMILES String O=C(O)C@@HNc1ccc(N+[O-])cc1 admet ADMET & Physicochemical Prediction (e.g., ADMETlab 2.0, SwissADME) smiles->admet Input Structure target_id Target Identification (Literature & Homology Based) smiles->target_id drug_likeness Drug-Likeness Profile (Lipinski's Rules, etc.) admet->drug_likeness Generate Profile docking Molecular Docking (e.g., AutoDock Vina) binding_affinity Binding Affinity Scores (kcal/mol) & Interaction Analysis docking->binding_affinity Calculate Scores target_id->docking Select Targets hypothesis Formulate Biological Hypothesis (e.g., Potential Topoisomerase II Inhibitor) drug_likeness->hypothesis binding_affinity->hypothesis anticancer_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Select & Culture Cancer Cell Lines (e.g., MCF-7, A549) mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay compound_prep Prepare Compound Stock (DMSO) & Serial Dilutions compound_prep->mtt_assay compound_prep->ldh_assay readout Measure Absorbance (Spectrophotometer) mtt_assay->readout ldh_assay->readout ic50 Calculate IC50 Value (Dose-Response Curve) readout->ic50

Caption: Experimental workflow for in vitro anticancer activity screening.

Protocol 1: MTT Assay for Cell Viability

Objective: To quantify the effect of the compound on the metabolic activity of cancer cells, serving as an indicator of cell viability or proliferation.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound dissolved in DMSO (10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., acidified isopropanol).

  • 96-well microplates.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Antimicrobial Activity Screening

The goal is to determine if the compound can inhibit the growth of pathogenic microorganisms.[13] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[14]

Protocol 2: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • This compound dissolved in DMSO.

  • 96-well microplates.

Step-by-Step Protocol:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13][14]

Table 2: Sample Data Presentation for In Vitro Assays (Hypothetical Data)

Assay TypeTarget Organism/Cell LineEndpointResult (Hypothetical)
Anticancer MCF-7 (Breast Cancer)IC₅₀15.2 µM
A549 (Lung Cancer)IC₅₀28.5 µM
HEK293 (Normal Kidney)IC₅₀> 100 µM
Antimicrobial Staphylococcus aureusMIC16 µg/mL
Escherichia coliMIC> 128 µg/mL

Expert Insight: The hypothetical data suggests selective cytotoxicity against cancer cells compared to a non-cancerous cell line and activity primarily against Gram-positive bacteria. This selectivity is a highly desirable characteristic for a therapeutic candidate.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to evaluating the biological potential of this compound. By integrating predictive in silico modeling with targeted in vitro validation, researchers can efficiently build a comprehensive profile of the compound's activity. The initial computational screen provides a crucial filter, generating testable hypotheses and highlighting potential liabilities, such as the predicted mutagenicity, which must be addressed experimentally.

Should the in vitro results prove promising (e.g., potent and selective anticancer or antimicrobial activity), the logical next steps would involve:

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism, such as confirming enzyme inhibition predicted by docking studies.[15][16]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to optimize potency and reduce toxicity.

  • In Vivo Efficacy Studies: Assessing the compound's performance in animal models of disease.

This structured workflow ensures that resources are directed toward the most promising candidates, accelerating the path from initial concept to potential therapeutic lead.

References

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  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 14(3), 521-540. Retrieved from [Link]

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  • ResearchGate. (2021). Synthesis, DNA Binding, DFT Calculations and Molecular Docking Studies of Biologically Active N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. Retrieved from [Link]

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  • Thieme Connect. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds. Pharmaceutical Fronts. Retrieved from [Link]

  • Frontiers. (2018). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. Retrieved from [Link]

  • Wiley Online Library. (2019). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. Journal of Applied Microbiology. Retrieved from [Link]

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An In-depth Technical Guide on the Theoretical and Computational Exploration of (S)-N-(4-Nitro-phenyl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical and computational methodologies for the study of (S)-N-(4-Nitro-phenyl)-L-alanine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of foundational theory and practical, field-tested protocols. We will delve into the molecular architecture, electronic properties, and potential biological interactions of this compound, underpinned by robust computational analysis.

Introduction: The Significance of this compound

This compound is a derivative of the essential amino acid L-alanine, featuring a 4-nitrophenyl group attached to the alpha-amino group. This substitution is of particular interest as the nitro group is a strong electron-withdrawing moiety, which can significantly influence the molecule's electronic distribution, reactivity, and intermolecular interactions. Such modifications are pivotal in the rational design of novel therapeutic agents and functional materials. Amino acid derivatives, in general, are crucial building blocks in peptide chemistry and are explored for their potential biological activities, including antimicrobial and anticancer properties.[1] The presence of the nitrophenyl group suggests potential applications in nonlinear optics (NLO) as well.

This guide will navigate through the synthesis, spectroscopic characterization, and in-silico analysis of this compound, providing a holistic understanding of its physicochemical properties.

Synthesis and Spectroscopic Characterization

While a direct synthesis protocol for this compound is not extensively documented in the provided search results, a plausible synthetic route can be inferred from the synthesis of related compounds. A common method for the synthesis of similar N-aryl amino acids involves the nucleophilic substitution of an activated aryl halide with the amino group of the amino acid.

A probable synthesis route would involve the reaction of L-alanine with 1-fluoro-4-nitrobenzene in the presence of a suitable base. The reaction progress can be monitored using thin-layer chromatography (TLC).

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on a suite of spectroscopic techniques:

  • FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for the N-H stretching of the secondary amine, the C=O stretching of the carboxylic acid, and the symmetric and asymmetric stretching vibrations of the nitro group.[2]

  • NMR Spectroscopy (¹H and ¹³C): Proton NMR would reveal signals corresponding to the aromatic protons of the nitrophenyl ring, the alpha-hydrogen of the alanine backbone, and the methyl protons. Carbon-13 NMR would provide insights into the carbon framework of the molecule.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is anticipated to exhibit absorption bands corresponding to π→π* and n→π* transitions within the aromatic ring and the nitro group.[3]

Quantum Chemical Computations: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[3][4] A systematic DFT study of this compound provides invaluable insights into its geometry, reactivity, and spectroscopic properties.

Computational Protocol

A robust computational investigation would typically involve the following steps:

  • Geometry Optimization: The initial molecular structure of this compound is drawn using a molecular modeling software and optimized to its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such organic molecules.[3]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and electronic transport properties.[5]

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting sites of intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[3]

Data Presentation

The key quantitative data from the DFT calculations should be summarized in tables for clarity and ease of comparison.

Table 1: Calculated Thermodynamic and Electronic Properties

PropertyCalculated Value
Optimized Energy (Hartree)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (FT-IR)Calculated (DFT)Assignment
N-H StretchValueValueSecondary Amine
C=O StretchValueValueCarboxylic Acid
NO₂ Asymmetric StretchValueValueNitro Group
NO₂ Symmetric StretchValueValueNitro Group

Molecular Docking: Probing Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][6] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking Workflow

A typical molecular docking study involves the following stages:

  • Target Selection and Preparation: A biologically relevant protein target is chosen. For instance, given the potential antimicrobial activity of similar compounds, a bacterial enzyme like alanine racemase could be a suitable target.[7] The three-dimensional structure of the protein is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of this compound is optimized using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding mode and affinity of the ligand to the active site of the protein. The program explores various conformations and orientations of the ligand within the binding pocket.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the docking score (binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Mandatory Visualization

Molecular_Docking_Workflow cluster_Preparation Preparation Phase cluster_Docking Docking Phase cluster_Analysis Analysis Phase Target Protein Target Selection (e.g., from PDB) Target_Prep Protein Preparation (Add H, Remove Water) Target->Target_Prep Ligand Ligand Preparation (this compound) Ligand_Opt Ligand Optimization (Energy Minimization) Ligand->Ligand_Opt Docking Molecular Docking Simulation (e.g., AutoDock) Target_Prep->Docking Ligand_Opt->Docking Analysis Analysis of Docking Poses and Scores Docking->Analysis Visualization Visualization of Ligand-Protein Interactions Analysis->Visualization Core_Concepts cluster_Synthesis Synthesis & Characterization cluster_Computational Computational Studies cluster_Application Potential Applications Synthesis Chemical Synthesis Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Synthesis->Spectroscopy DFT DFT Calculations (HOMO-LUMO, MEP, NBO) Spectroscopy->DFT Validation Bioactivity Biological Activity (Antimicrobial, Anticancer) DFT->Bioactivity Materials Materials Science (NLO) DFT->Materials Docking Molecular Docking Docking->Bioactivity

Caption: Interplay of experimental and computational approaches.

References

  • Study on the synthesis of L-4-nitrophenylalanine - ResearchGate. Available from: [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. Available from: [Link]

  • Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies - ResearchGate. Available from: [Link]

  • Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - MDPI. Available from: [Link]

  • (PDF) Synthesis, DNA Binding, DFT Calculations and Molecular Docking Studies of Biologically Active N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives - ResearchGate. Available from: [Link]

  • 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem. Available from: [Link]

  • Crystal and molecular structure of N-(4-nitrophenyl)-β-alanine—Its vibrational spectra and theoretical calculations | Request PDF - ResearchGate. Available from: [Link]

  • Crystal and Molecular Structure of N-(4-nitrophenyl)-β-alanine--its Vibrational Spectra and Theoretical Calculations - PubMed. Available from: [Link]

  • 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem. Available from: [Link]

  • 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC - NIH. Available from: [Link]

  • Design, characterizations, DFT, molecular docking and antibacterial studies of some complexes derived from 4-aminpantipyrine with glycine amino acid and ligand - ResearchGate. Available from: [Link]

  • Growth, Computation- Structure-Elucidation, Anti-Diabetic use of 1,4-Bis(2-Nitrobenzyl)piperazine(BNBPP) Macro, Nano Crystals - AIP Publishing. Available from: [Link]

  • Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC - PubMed Central. Available from: [Link]

  • Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives - KTU ePubl. Available from: [Link]

  • Synthesis of Alaninemethylester and N-(4-aminobenzyl)-9H- purin-6-amine Doped to Polyaniline Nanoparticles and Study on Their In. Available from: [Link]

  • 4-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 235381 - PubChem. Available from: [Link]

  • FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F.... - ResearchGate. Available from: [Link]

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Methodological & Application

Application Note: Enantiomeric Resolution of Chiral Amines by HPLC Using (S)-N-(Aryl)-L-alanine Derived Derivatizing Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of enantiomers is a critical challenge in pharmaceutical development, clinical diagnostics, and metabolomics. Indirect chiral separation, which involves the pre-column derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, offers a robust and versatile solution. This method allows for the separation of the resulting diastereomers on standard achiral stationary phases, such as C18, using conventional HPLC-UV or LC-MS systems. This application note provides a comprehensive guide to the theory and practice of using the (S)-N-(Aryl)-L-alanine class of reagents for this purpose. We will focus on the foundational molecule, (S)-N-(4-Nitro-phenyl)-L-alanine (more commonly known as L-4-Nitrophenylalanine), and detail the practical application using its most prominent and validated analogue, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey’s Reagent). Detailed protocols, method validation guidelines, and troubleshooting advice are provided for researchers, scientists, and drug development professionals.

Introduction: The Principle of Indirect Chiral Separation

Enantiomers, non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment. However, their interactions with other chiral molecules, such as biological receptors, can differ dramatically, leading to significant variations in pharmacological activity and toxicity. Consequently, regulatory agencies mandate the separation and quantification of enantiomers for chiral drug substances.

While direct separation on chiral stationary phases (CSPs) is a common approach, the indirect method offers distinct advantages:

  • Versatility: Allows the use of widely available and robust achiral columns (e.g., ODS, C18).

  • Enhanced Detection: The CDA often incorporates a strong chromophore, significantly improving UV detection sensitivity.

  • Predictable Elution: For a given class of compounds, the elution order of the diastereomers formed with an L-configured CDA is often consistent, aiding in absolute configuration assignment.

The core principle involves reacting a racemic analyte (containing R- and S-enantiomers) with a single, pure enantiomer of a CDA (e.g., the L-form). This reaction creates a pair of diastereomers (L-CDA-R-analyte and L-CDA-S-analyte). These diastereomers have different physical properties and can be readily separated using standard reversed-phase HPLC.

The (S)-N-(Aryl)-L-alanine Family of Reagents

The user's topic of interest, This compound , is a foundational structure for a powerful class of CDAs. This molecule, L-4-Nitrophenylalanine, contains the two essential components for a successful CDA:

  • A Chiral Center: The L-alanine core provides the stereochemical basis for forming diastereomers.

  • An Aryl Chromophore: The 4-nitrophenyl group provides strong UV absorbance, facilitating sensitive detection.

To function as a derivatizing agent, this core structure must be "activated" to react with the target analyte, typically a primary or secondary amine. This is achieved by modifying the structure to include a good leaving group. The most successful and widely documented reagent based on this principle is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) , famously known as Marfey's Reagent . In FDAA, the L-alanine chiral handle is attached to a 2,4-dinitrophenyl group, and a fluorine atom at the 5-position serves as an excellent leaving group for a nucleophilic aromatic substitution reaction with the analyte's amino group. The resulting derivatives exhibit strong UV absorbance around 340 nm, making them ideal for HPLC-UV analysis[1].

Mechanism of Derivatization

The derivatization reaction proceeds via a nucleophilic aromatic substitution. The primary or secondary amine of the analyte acts as a nucleophile, attacking the electron-deficient aromatic ring of the CDA at the carbon atom bonded to the fluorine leaving group. The reaction is typically conducted under mild basic conditions to ensure the analyte's amine is deprotonated and thus more nucleophilic.

Derivatization_Mechanism Mechanism of Derivatization with FDAA (Marfey's Reagent) cluster_reactants Reactants cluster_conditions Conditions Analyte Racemic Analyte (R/S)-NH2 Conditions Base (e.g., NaHCO3) Heat (e.g., 45°C) Analyte->Conditions + CDA FDAA (L-Enantiomer) (Fluorine Leaving Group) CDA->Conditions + Diastereomer1 Diastereomer 1 (L-CDA)-(S-Analyte) Conditions->Diastereomer1 Forms Diastereomer2 Diastereomer 2 (L-CDA)-(R-Analyte) Conditions->Diastereomer2 Forms

Caption: Derivatization reaction of a racemic amine with FDAA.

Application Scope

This derivatization strategy is broadly applicable to a wide range of compounds containing primary or secondary amine functional groups. It has been successfully applied to:

  • Amino Acids: Determination of enantiomeric purity and analysis in complex biological matrices[1].

  • Pharmaceuticals: Chiral separation of amphetamines, methamphetamines, and other amine-containing drugs to distinguish between legal and illicit sources or to perform pharmacokinetic studies[2][3][4].

  • Peptides: Determination of the stereochemistry of amino acid residues after hydrolysis.

  • Natural Products: Structural elucidation of novel compounds isolated from marine or terrestrial sources[1].

Experimental Protocols

The following protocols provide a robust starting point for method development. Optimization may be required based on the specific analyte and matrix.

Protocol 1: Derivatization of Chiral Amines (e.g., Amphetamine)

This protocol is adapted from established methods for amphetamine analysis[2].

Reagents & Materials:

  • Analyte solution (e.g., 1 mg/mL in methanol)

  • Internal Standard (e.g., racemic d11-methamphetamine)

  • 1M Sodium Bicarbonate (NaHCO₃) solution

  • Marfey's Reagent (FDAA) solution: 1 mg/mL (approx. 3 mM) in acetone. Prepare fresh daily.

  • 1M Hydrochloric Acid (HCl)

  • HPLC-grade water and methanol

Procedure:

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of the analyte solution and 25 µL of the internal standard solution.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of HPLC-grade water.

  • Basification: Add 20 µL of 1M NaHCO₃ to the tube and vortex briefly. The pH should be basic (~pH 9).

  • Derivatization: Add 100 µL of the 1 mg/mL FDAA solution. Vortex for 2 minutes.

  • Incubation: Heat the mixture at 45°C for 60 minutes in a heating block or water bath[2].

  • Quenching: Allow the sample to cool to room temperature. Add 40 µL of 1M HCl to quench the reaction. Vortex to mix.

  • Final Preparation: The sample can be directly injected or evaporated again and reconstituted in the mobile phase to a final desired concentration. Centrifuge at >2000 x g for 5 minutes to pellet any precipitate before transferring the supernatant to an HPLC vial.

Protocol 2: HPLC-UV Analysis of Diastereomers

Instrumentation & Columns:

  • HPLC system with UV-Vis detector

  • Reversed-phase C18 column (e.g., Phenomenex Kinetex® 2.6 µm C18, 100 Å, 100 x 4.6 mm)

Chromatographic Conditions:

ParameterRecommended SettingCausality & Justification
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol is a common organic modifier for reversed-phase separation of these derivatives.
Elution Mode Isocratic or GradientIsocratic (e.g., 60:40 Methanol:Water) is simpler and robust if separation is achieved[2]. A gradient may be needed for more complex mixtures.
Flow Rate 0.5 - 1.0 mL/minA typical analytical flow rate providing good efficiency without excessive pressure.
Column Temp. 30 - 40°CElevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure derivative stability.
Injection Volume 5 - 20 µLDependent on analyte concentration and detector sensitivity.
Detection 340 nm This is the λmax for the dinitrophenyl chromophore of the FDAA derivatives, ensuring maximal sensitivity[1].

Data Interpretation: Upon injection, the two diastereomers will separate into two distinct peaks. For derivatization with an L-CDA like FDAA, the diastereomer formed from the L-analyte typically elutes before the diastereomer formed from the D-analyte on a reversed-phase column. However, this rule is not absolute and should be confirmed by running standards of the pure enantiomers.

Overall Experimental Workflow

The entire process from sample receipt to final data analysis follows a logical sequence that ensures accuracy and reproducibility.

Caption: Step-by-step workflow for chiral analysis via derivatization.

Method Validation Considerations

A developed HPLC method must be validated to ensure it is suitable for its intended purpose. Key parameters, as outlined in ICH Q2(R2) guidelines, should be assessed[5][6][7].

Validation ParameterDescription & Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components (e.g., matrix, CDA, impurities). Should show no interfering peaks at the retention times of the diastereomers in a blank sample.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be prepared (e.g., 5 levels) and the correlation coefficient (r²) should be ≥ 0.999.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically a signal-to-noise ratio of 10:1. The LOQ should be validated for precision and accuracy.
Accuracy The closeness of test results to the true value. Determined by spike/recovery studies at multiple levels (e.g., 80%, 100%, 120%) with acceptance criteria typically between 98-102%.
Precision Assesses random error. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). Results are expressed as Relative Standard Deviation (%RSD), which should typically be < 2%.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±5% in organic mobile phase composition). The separation factor (α) should remain consistent.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino acids, 27(3-4), 231–247.
  • Foster, C. W., et al. (2016). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of analytical toxicology, 40(9), 714–721. [Link]

  • PubChem. (n.d.). 4-Nitro-3-phenyl-L-alanine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Gloer, J. B., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639. [Link]

  • Campbell, J. L., et al. (2018). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 29(2), 233–241. [Link]

  • Shabir, G. A. (2003). A practical approach to validation of HPLC methods under current good manufacturing practices. Journal of validation technology, 9(4), 314-326. [Link]

  • Agilent Technologies. (2020). Rapid Development and Validation of HPLC Methods Using QbD Software. Agilent White Paper. [Link]

  • World Health Organization. (2017). DEVELOPMENT AND VALIDATION OF A REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-ULTRAVIOLET METHOD FOR SIMULTANEOUS DETECTION OF CAFFEINE AND PHENOLPHTHALEIN IN WEIGHT REDUCING SUPPLEMENTS. Malaysian Journal of Analytical Sciences, 21(3), 605-618. [Link]

  • De la Peña, A. M., et al. (1998). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 18(4-5), 817–826. [Link]

  • Sutan, S. M., et al. (2021). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Analytical Methods, 13(36), 4215-4224. [Link]

Sources

Application Notes and Protocols for Peptide Synthesis Utilizing (S)-N-(4-Nitro-phenyl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of N-Aryl Amino Acids

In the landscape of modern drug development and chemical biology, the synthesis of peptidomimetics and modified peptides is of paramount importance. These molecules often exhibit enhanced pharmacokinetic properties, increased stability, and novel biological activities compared to their natural counterparts.[1] N-aryl amino acids, a class of non-proteinogenic building blocks, are particularly valuable for introducing unique structural and electronic features into peptide scaffolds.[1][2][3]

This guide provides a detailed protocol for the incorporation of a specific N-aryl amino acid, (S)-N-(4-Nitro-phenyl)-L-alanine, into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The presence of the 4-nitrophenyl group offers a unique chromophore for analytical purposes and can serve as a precursor for further chemical modifications.[4][5][6] This document is intended for researchers and professionals in peptide chemistry, offering both a practical workflow and the underlying scientific rationale for each step.

A critical consideration when working with this compound is its structure as a secondary amine. The α-amino group is substituted with the 4-nitrophenyl moiety, precluding the attachment of a standard Fmoc protecting group.[7][8] This structural feature dictates its synthetic application, primarily as a capping agent at the N-terminus of a peptide chain.

Core Principles and Strategic Considerations

The standard Fmoc/tBu SPPS strategy relies on the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored on a solid support.[9][10][11] The Fmoc group is temporarily removed with a mild base (e.g., piperidine), exposing a primary amine for the next coupling reaction.[12][13] Side chains are protected with acid-labile groups (e.g., tBu, Boc, Trt), which are removed simultaneously with cleavage from the resin by a strong acid like trifluoroacetic acid (TFA).[14][15]

Due to the secondary amine nature of this compound, this protocol details its incorporation as the final residue onto the N-terminus of a pre-synthesized, resin-bound peptide.

Experimental Workflow for N-Terminal Arylation

The following diagram outlines the overall workflow for synthesizing a peptide capped with this compound.

cluster_0 Standard Fmoc-SPPS Cycles cluster_1 N-Terminal Capping cluster_2 Final Processing Resin 1. Resin Selection & Swelling Peptide_Assembly 2. Iterative Deprotection & Coupling Resin->Peptide_Assembly Build Peptide Chain Final_Deprotection 3. Final N-terminal Fmoc Deprotection Peptide_Assembly->Final_Deprotection Coupling_NAryl 4. Coupling of this compound Final_Deprotection->Coupling_NAryl Expose N-terminal Amine Monitoring 5. Coupling Completion Test (Isatin/Chloranil) Coupling_NAryl->Monitoring Cleavage 6. Cleavage & Side-Chain Deprotection Monitoring->Cleavage Proceed if Complete Purification 7. Purification & Analysis Cleavage->Purification

Caption: Workflow for N-terminal capping with this compound.

Detailed Protocols

Part 1: Synthesis of the Main Peptide Chain

This section assumes the user is familiar with standard manual or automated Fmoc-SPPS. The peptide chain is assembled on a suitable resin up to the penultimate residue.

  • Resin Selection and Preparation:

    • Choose a resin based on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is commonly used.[16] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are appropriate.[16]

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[16]

  • Peptide Chain Elongation:

    • Perform iterative cycles of Fmoc deprotection and amino acid coupling.[10][11]

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). A typical protocol involves a 2-minute treatment followed by a 5-7 minute treatment to ensure complete removal of the Fmoc group.[9][17]

    • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[16]

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activation method. A standard approach is to use 3-5 equivalents of the Fmoc-amino acid, an activating agent like HBTU/HOBt or HATU, and a base such as N,N-diisopropylethylamine (DIPEA).[18][19][20] The reaction is typically run for 30-60 minutes.[10]

    • Monitoring: After each coupling, perform a Kaiser test to check for the presence of free primary amines.[21][22] A negative result (colorless or yellow beads) indicates a complete reaction.[22]

  • Final Fmoc Deprotection:

    • After coupling the final programmed amino acid, perform a final Fmoc deprotection cycle as described above to expose the N-terminal primary amine of the peptide chain.

    • Wash the resin thoroughly with DMF and then with dichloromethane (DCM) to prepare for the final capping step.

Part 2: N-Terminal Coupling of this compound

This step is critical as it involves the coupling to a secondary amine on the peptide chain, which can be sterically hindered and less nucleophilic than a primary amine.

  • Reagent Preparation (Activation):

    • In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of an aminium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.[20][23][24]

    • Rationale: HATU is highly recommended for coupling to secondary amines and for sterically hindered couplings due to the formation of a highly reactive OAt-active ester, which is more efficient than the OBt esters formed by HBTU.[20][24]

    • Add 6 equivalents of DIPEA to the mixture. The solution should be used immediately.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swelled, deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2 to 4 hours. The extended reaction time is recommended to ensure maximum coupling efficiency to the less reactive secondary amine.

    • After the reaction, drain the vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times).

  • Monitoring the Coupling Reaction:

    • The standard Kaiser test is not reliable for detecting the secondary amine of the newly coupled this compound.[21][22] An alternative test must be used to confirm the absence of the preceding residue's primary amine.

    • Isatin Test: This test gives a blue color in the presence of N-terminal proline and other secondary amines, but its use here is to confirm the disappearance of the primary amine from the previous step. A more direct test is the Chloranil test.

    • Chloranil Test (Recommended):

      • Take a small sample of resin beads.

      • Add 2 drops of acetaldehyde and 2 drops of a saturated solution of chloranil in toluene.

      • Let the reaction proceed for 5 minutes.

      • A positive result for a free primary amine is an intense blue color. A complete coupling is indicated by the absence of this blue color (beads remain yellow/orange).

    • If the coupling is incomplete, a second coupling with fresh reagents is advised.

Part 3: Cleavage, Deprotection, and Isolation

This final stage liberates the peptide from the solid support and removes all side-chain protecting groups.

  • Resin Preparation:

    • Wash the capped peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator. This is crucial as residual DMF can interfere with the cleavage reaction.[25]

  • Cleavage Cocktail Preparation and Reaction:

    • Prepare a fresh cleavage cocktail. The composition depends on the amino acids in the peptide sequence.[14][15][26] A widely used general-purpose cocktail is Reagent K or a variation thereof.[14]

    • Standard Cocktail (TFA/H₂O/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v):

      • TFA: The strong acid for cleavage and removal of protecting groups.[14][15]

      • Water (H₂O): Scavenger for tert-butyl cations.[14]

      • Phenol & Thioanisole: Scavengers to protect tyrosine and tryptophan.

      • 1,2-Ethanedithiol (EDT): Scavenger for the trityl group used to protect cysteine.

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.25 mmol of synthesis scale) in a fume hood.[14][25]

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[27]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate into a clean conical tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[27]

    • A white precipitate should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data and Reagent Summary

The following table summarizes the key parameters for the successful incorporation of this compound.

StepReagent/ParameterRecommended Quantity/ConditionRationale & Notes
Amino Acid Activation This compound3 equivalentsEnsures a high driving force for the coupling reaction.
Coupling Reagent2.9 equivalents of HATU Highly efficient for hindered couplings and secondary amines.[20][24]
Base6 equivalents of DIPEA Neutralizes the protonated amine and facilitates the reaction.
SolventN,N-Dimethylformamide (DMF)Standard solvent for SPPS, good solubility for reagents.
Coupling Reaction Reaction Time2-4 hoursExtended time to compensate for the lower reactivity of the secondary amine.
TemperatureRoom TemperatureStandard condition for SPPS coupling.
Monitoring Primary MethodChloranil Test The Kaiser test is ineffective for secondary amines.[21]
InterpretationYellow/Orange beads = CompleteBlue beads indicate incomplete coupling; recoupling is required.
Cleavage CocktailReagent K or similar TFA-based mixtureChoice of scavengers is critical and depends on peptide sequence.[14][26]
Reaction Time2-3 hoursSufficient for cleavage from most linkers and removal of common protecting groups.[27]

Mechanistic Visualization

The following diagram illustrates the HATU-mediated activation and subsequent coupling of this compound to the peptide chain.

cluster_activation Activation Step cluster_coupling Coupling Step AA R-COOH (this compound) Active_Ester R-CO-OAt (OAt Active Ester) AA->Active_Ester + HATU, DIPEA HATU HATU DIPEA1 DIPEA Coupled_Peptide R-CO-N(R')-Peptide-Resin (Final Capped Peptide) Active_Ester->Coupled_Peptide + Peptide-Resin, DIPEA Peptide H-N(R')-Peptide-Resin (Deprotected Peptide Chain) Peptide->Coupled_Peptide DIPEA2 DIPEA

Caption: HATU activation and coupling of the N-aryl amino acid.

References

  • Vertex AI Search, "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol". Accessed January 16, 2026.
  • Amblard, M., et al. "Methods and protocols of modern solid phase peptide synthesis". Molecular Biotechnology, 2006.
  • Nowick, J.S., "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)". UCI Department of Chemistry.
  • Vertex AI Search, "The Role of HOBt and HBTU in Peptide Coupling Reactions". Accessed January 16, 2026.
  • BenchChem, "A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis". Accessed January 16, 2026.
  • Aapptec Peptides, "Coupling Reagents". Accessed January 16, 2026.
  • Springer Nature Experiments, "Fmoc Solid-Phase Peptide Synthesis". Accessed January 16, 2026.
  • YouTube, "Deprotecting Fmoc Group Mechanism | Organic Chemistry". Accessed January 16, 2026.
  • ProQuest, "Synthesis and Application of N-Aryl Peptides". Accessed January 16, 2026.
  • CDN, "Cleavage Cocktail Selection". Accessed January 16, 2026.
  • Organic & Biomolecular Chemistry (RSC Publishing), "HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides". Accessed January 16, 2026.
  • Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". June 4, 2024.
  • AAPPTec, "Monitoring of Peptide Coupling and Capping; Coupling Tests". Accessed January 16, 2026.
  • Semantic Scholar, "Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction.". Accessed January 16, 2026.
  • BenchChem, "An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)". Accessed January 16, 2026.
  • PMC - NIH, "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?". Accessed January 16, 2026.
  • Microbe Notes, "Ninhydrin Test- Definition, Principle, Procedure, Result, Uses". May 19, 2022.
  • ResearchGate, "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis". Accessed January 16, 2026.
  • Aapptec Peptides, "Cleavage from Wang Resin". Accessed January 16, 2026.
  • Aapptec Peptides, "N-Terminal Deprotection - Fmoc removal". Accessed January 16, 2026.
  • Sigma-Aldrich, "Peptide Coupling Reagents Guide". Accessed January 16, 2026.
  • YouTube, "Peptide Hand Synthesis Part 8: Cleaving". July 12, 2022.
  • Google Patents, "US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis". Accessed January 16, 2026.
  • Aapptec Peptides, "Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test)". Accessed January 16, 2026.
  • BenchChem, "Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis". Accessed January 16, 2026.
  • Thermo Fisher Scientific, "UB 29 Peptide Synthesizer". Accessed January 16, 2026.
  • Bachem, "Solid Phase Peptide Synthesis (SPPS) explained". June 5, 2023.
  • ResearchGate, "(a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...". Accessed January 16, 2026.
  • ChemPep, "Fmoc Solid Phase Peptide Synthesis". Accessed January 16, 2026.
  • ACS Publications, "N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Lig
  • PubChem, "4-Nitro-3-phenyl-L-alanine". Accessed January 16, 2026.
  • The Royal Society of Chemistry, "On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids". May 18, 2022.
  • PubChem, "this compound". Accessed January 16, 2026.
  • ChemicalBook, "this compound | 125376-35-4". Accessed January 16, 2026.
  • ResearchGate, "ChemInform Abstract: Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone.". August 6, 2025.
  • PMC - NIH, "On-Resin Photochemical Decarboxylative Arylation of Peptides". Accessed January 16, 2026.
  • Chem-Impex, "4-Nitro-L-phenylalanine". Accessed January 16, 2026.
  • PubChem, "4-Nitrophenylalanine". Accessed January 16, 2026.
  • PubMed, "Synthesis of tetrapeptide p-nitrophenylanilides containing dehydroalanine and dehydrophenylalanine and their influence on cathepsin C activity". Accessed January 16, 2026.
  • ResearchGate, "(PDF) β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis". November 4, 2025.
  • University of Michigan, "β-Nitro-α-amino acids as latent α,β-dehydro-α-amino acid residues in solid-phase peptide synthesis". Accessed January 16, 2026.
  • PMC - PubMed Central, "Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles". Accessed January 16, 2026.
  • ResearchGate, "Study on the synthesis of L-4-nitrophenylalanine". August 7, 2025.

Sources

Application Notes and Protocols for Reactions with (S)-N-(4-Nitro-phenyl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the exploration of novel chemical space, leading to peptides and peptidomimetics with enhanced stability, modulated bioactivity, and tailored pharmacological profiles. Among these, N-aryl amino acids present a particularly interesting class of synthons.

This document provides a comprehensive technical guide for the experimental use of (S)-N-(4-Nitro-phenyl)-L-alanine, a compound of significant interest due to its potential for further functionalization. The electron-withdrawing nature of the 4-nitrophenyl group modifies the reactivity of both the amino and carboxylic acid moieties, necessitating specialized protocols. Furthermore, the nitro group itself serves as a versatile chemical handle for subsequent transformations, such as reduction to an amine, enabling further diversification.

Herein, we eschew a rigid, templated approach. Instead, we present a logically structured guide that follows the lifecycle of this compound in a typical research workflow: from its synthesis to its application in peptide coupling and subsequent functional group modification. Each protocol is designed as a self-validating system, with explanations of the underlying chemical principles and integrated analytical checkpoints. Our aim is to provide not just a set of instructions, but a framework for rational experimental design.

Synthesis of this compound

The synthesis of N-aryl amino acids can be achieved through several methods, with copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations being prominent. For this compound, a copper-catalyzed approach offers a cost-effective and efficient route.

Scientific Principle: The Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds. In the context of N-aryl amino acid synthesis, it involves the coupling of an aryl halide with an amino acid in the presence of a copper catalyst and a base. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amino acid and subsequent reductive elimination to form the N-aryl amino acid. The use of ligands can significantly improve the reaction rate and yield by stabilizing the copper intermediates.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is adapted from general methods for the N-arylation of amino acids.[1][2]

Materials:

Reagent/MaterialGradeSupplierNotes
L-Alanine≥99%Sigma-Aldrich
1-Fluoro-4-nitrobenzene≥99%Sigma-Aldrich
Copper(I) Iodide (CuI)99.99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificFinely powdered
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR
1 M Hydrochloric Acid (HCl)Fisher Scientific
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add L-alanine (1.0 eq), 1-fluoro-4-nitrobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to L-alanine.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the organic layer sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Analytical Checkpoints:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the 4-nitrophenyl group, the α-proton and methyl protons of the alanine backbone, and the N-H proton.

  • HPLC: Assess purity using a suitable reversed-phase column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

Application in Peptide Synthesis: Amide Bond Formation

The secondary amine of this compound is electron-deficient due to the para-nitro group on the phenyl ring. This reduced nucleophilicity can make standard amide coupling conditions sluggish or ineffective. Therefore, a robust coupling protocol utilizing a potent activating agent is required.

Scientific Principle: Carbodiimide and Additive-Mediated Amide Coupling

Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid group of an amino acid.[3] This activation forms a highly reactive O-acylisourea intermediate. However, this intermediate can racemize or undergo side reactions. The addition of a nucleophilic auxiliary such as 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an activated ester, which is more stable and less prone to racemization. This activated ester then reacts with the amine component to form the desired amide bond. For challenging couplings involving electron-deficient amines, more potent activating agents like phosphonium or uronium salts (e.g., PyBOP, HBTU) may be necessary.

Experimental Protocol: DIC/HOBt Mediated Dipeptide Synthesis

This protocol details the coupling of this compound with a model amino acid ester, L-Phenylalanine methyl ester.

Materials:

Reagent/MaterialGradeSupplierNotes
This compoundAs synthesized in Sec 1
L-Phenylalanine methyl ester hydrochloride≥98%Sigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)≥99%Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)AnhydrousOakwood Chemical
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • In a separate flask, suspend L-Phenylalanine methyl ester hydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (1.2 eq) to neutralize the salt. Stir for 10 minutes.

  • Add the solution of L-Phenylalanine methyl ester to the first flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, filter off the diisopropylurea byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

Visualization of the Peptide Coupling Workflow:

G cluster_0 Activation cluster_1 Coupling Start This compound + HOBt in DMF DIC_add Add DIC at 0 °C Start->DIC_add Activated_Ester Formation of HOBt Activated Ester DIC_add->Activated_Ester Coupling_Step Combine Activated Ester and Free Amine Activated_Ester->Coupling_Step Amine_Prep L-Phe-OMe.HCl + DIPEA in DCM Amine_Prep->Coupling_Step Dipeptide Formation of Dipeptide Coupling_Step->Dipeptide Workup Workup Dipeptide->Workup Filter, Wash, Purify G Start Nitro-dipeptide in MeOH Catalyst Add 10% Pd/C Start->Catalyst Hydrogenation Evacuate and backfill with H₂ gas Catalyst->Hydrogenation Reaction Stir at RT Hydrogenation->Reaction Filtration Filter through Celite Reaction->Filtration Product Amino-dipeptide Filtration->Product

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment in the molecule. Key diagnostic signals include the chemical shifts and coupling constants of the aromatic protons (which will change significantly upon reduction of the nitro group), the α-protons of the amino acid residues, and the side-chain protons.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the substituent on the phenyl ring (NO₂ vs. NH₂).

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compounds and for monitoring reaction progress.

  • Method: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a standard mobile phase system.

  • Detection: UV detection at 254 nm is suitable for the nitrophenyl-containing compounds. A change in the UV spectrum and retention time will be observed upon reduction to the aminophenyl derivative.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is a powerful tool for confirming the elemental composition.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Chem-Impex. (R-N-(4-Nitrophenyl)alanine. [Link]

  • ResearchGate. ChemInform Abstract: Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • ACS Publications. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

Sources

Safe handling, storage, and disposal procedures for (S)-N-(4-Nitro-phenyl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-N-(4-Nitro-phenyl)-L-alanine is a specialized amino acid derivative that finds utility in biochemical and pharmaceutical research. Its structure, incorporating a nitroaromatic moiety, imparts unique chemical properties that are valuable in the synthesis of novel peptides and as a building block in drug discovery. However, the presence of the nitro-phenyl group also necessitates stringent safety protocols for its handling, storage, and disposal to mitigate risks to researchers and the environment. These application notes provide a comprehensive guide for laboratory personnel, ensuring that this compound is used safely and effectively. The following protocols are grounded in established safety principles for nitroaromatic compounds and amino acid derivatives, promoting a culture of safety and scientific integrity.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.

PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1][2][3]
Appearance Off-white to light brown solid/powder[4][5]
Melting Point 236-239 °C (decomposes)[4]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Slightly soluble in water. Insoluble in Benzene and Ethanol.[4]
CAS Number 125376-35-4[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary routes of acute toxicity are ingestion and contact with skin and eyes.

GHS Pictograms:

Signal Word: Danger [2][3]

Hazard Statements:

  • H301: Toxic if swallowed.[2][3]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7]

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]

  • P405: Store locked up.[2][3]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Safe Handling Protocols

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment. The reactivity of the nitroaromatic group necessitates careful handling to prevent unintended reactions.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[6]

  • Ventilation: Ensure adequate general laboratory ventilation.[8]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.[9]

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[9]

  • Body Protection: A lab coat must be worn at all times. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[10]

Weighing and Transfer
  • Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is worn correctly.[6]

  • Containment: When weighing the solid compound, do so within a containment device (e.g., a weigh boat or on weighing paper) inside the fume hood to minimize dust dispersal.[6]

  • Transfer: Use spatulas or other appropriate tools for transferring the solid. Avoid creating dust clouds.[7]

  • Cleaning: Clean all tools and the weighing area thoroughly after use.

Weighing_and_Transfer_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_fumehood Verify fume hood function weigh Weigh compound in a containment vessel prep_fumehood->weigh transfer Transfer using appropriate tools weigh->transfer clean_tools Clean all utensils transfer->clean_tools clean_area Decontaminate work surface clean_tools->clean_area dispose_waste Segregate and dispose of waste clean_area->dispose_waste

Weighing and Transfer Workflow

Storage Procedures

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Container: Keep the compound in its original, tightly sealed container.[8]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8] A designated cabinet for toxic and hazardous materials is recommended.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and reducing agents, as these can cause violent reactions.[11] Mixtures with nitric acid are highly explosive.[11]

  • Light and Air: Protect from light and air exposure.

  • Access: Store in a locked area to restrict access to authorized personnel only.

Spill and Emergency Procedures

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

Small Spills (Solid)
  • Evacuate: If safe to do so, restrict access to the immediate spill area.

  • PPE: Ensure appropriate PPE is worn before cleanup.

  • Containment: Gently cover the spill with an inert absorbent material such as sand or vermiculite to avoid creating dust.[6][12]

  • Collection: Carefully sweep the absorbed material into a labeled hazardous waste container.[6][12]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[12]

  • Reporting: Report the incident to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.[12]

Exposure Procedures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Disposal Procedures

The disposal of this compound and its contaminated waste must be handled as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) solid_container Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solutions) liquid_container Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container excess_reagent Unused/Expired Reagent excess_reagent->solid_container licensed_disposal Licensed Professional Waste Disposal Service solid_container->licensed_disposal liquid_container->licensed_disposal

Sources

Troubleshooting & Optimization

Optimizing yield and purity in (S)-N-(4-Nitro-phenyl)-L-alanine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-N-(4-Nitro-phenyl)-L-alanine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and answer frequently asked questions to help you optimize both the yield and enantiomeric purity of your product.

The synthesis of N-arylated amino acids is a cornerstone in medicinal chemistry and peptide science, with the nitro-phenyl moiety serving as a useful probe or synthetic handle.[1] The primary route for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of L-alanine with an activated aryl halide, typically 1-fluoro-4-nitrobenzene. The success of this synthesis hinges on carefully controlling reaction parameters to favor the desired substitution while preventing common side reactions and, crucially, preserving the stereochemical integrity of the chiral center.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed from cause to solution, providing both theoretical explanations and practical protocols.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. The causes can range from suboptimal reaction conditions to reagent degradation.

  • Inadequate Nucleophilicity of L-Alanine: In its zwitterionic form, the amine group of L-alanine is protonated and not nucleophilic. A base is required to deprotonate the ammonium group, freeing the lone pair on the nitrogen to act as a nucleophile.

    • Solution: Use an appropriate base (e.g., NaHCO₃, K₂CO₃, or a non-nucleophilic organic base like DIPEA) in sufficient quantity (typically 2-3 equivalents) to neutralize the amino acid salt and the HX acid produced during the reaction.

  • Poor Reactivity of the Aryl Halide: The SNAr reaction rate is highly dependent on the nature of the leaving group and the electron-withdrawing substituents on the aromatic ring.[4]

    • Solution: 1-Fluoro-4-nitrobenzene is generally the preferred substrate. The high electronegativity of fluorine activates the ring for nucleophilic attack, and fluoride is a competent leaving group in this specific mechanism.[4] The nitro group at the para position is essential for stabilizing the negatively charged intermediate (Meisenheimer complex).[5][6]

  • Hydrolysis of the Aryl Halide: In aqueous basic solutions, the activated aryl halide can react with hydroxide ions, leading to the formation of 4-nitrophenol as a byproduct and consuming your starting material.

    • Solution: Control the reaction temperature. Running the reaction at or below room temperature can minimize this side reaction. Using a biphasic system or a polar aprotic solvent like DMSO or DMF can also be effective.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are all critical variables.

    • Solution: A systematic optimization may be necessary. A good starting point is to use a solvent mixture like ethanol/water or acetone/water with a base like sodium bicarbonate at room temperature, monitoring the reaction by Thin Layer Chromatography (TLC).[7]

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (L-Alanine, Aryl Halide, Base, Solvent) start->check_reagents check_base Is Base Stoichiometry Correct? (2-3 eq.) check_reagents->check_base Reagents OK check_conditions Review Reaction Conditions (Temp, Solvent) check_base->check_conditions Yes optimize Systematically Optimize Conditions (Base, Temp, Solvent) check_base->optimize No, adjust monitor_rxn Monitor Reaction by TLC (Is starting material consumed?) check_conditions->monitor_rxn OK check_conditions->optimize Suboptimal monitor_rxn->optimize No, incomplete success Yield Improved monitor_rxn->success Yes, but yield is still low (Consider purification loss) optimize->success

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Low Enantiomeric Purity (Racemization)

Preserving the (S)-stereochemistry of L-alanine is critical. The presence of the undesired (R)-enantiomer can significantly impact the biological activity of downstream products.

  • Abstraction of the α-Proton: The proton on the chiral α-carbon of alanine is weakly acidic. Under harsh basic conditions or at elevated temperatures, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization.[8][9]

    • Solution 1: Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) and allow it to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary.[8]

    • Solution 2: Base Selection: Use the mildest base possible that still effectively promotes the reaction. While a strong base is needed to deprotonate the amine, an excessively strong base or high concentration increases the risk of α-proton abstraction. Bicarbonates or carbonates are often preferred over hydroxides. Careful control of stoichiometry is key.[8]

    • Solution 3: Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction's completion via TLC and proceed with the workup promptly.[8]

EntryBase (eq.)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1NaHCO₃ (2.5)25128599
2K₂CO₃ (2.5)25108898
3NaOH (2.5)2587592
4K₂CO₃ (2.5)5049094

This table presents illustrative data to show general trends. Actual results may vary.

As shown, stronger bases (NaOH) and higher temperatures can negatively impact the enantiomeric excess of the final product.

Issue 3: Product is Impure or Difficult to Purify

Purification can be challenging due to the presence of unreacted starting materials, byproducts like 4-nitrophenol, and salts formed during the reaction.

  • Contamination with Starting Materials: Unreacted L-alanine or 1-fluoro-4-nitrobenzene can co-purify with the product.

    • Solution: During workup, after acidifying the reaction mixture to precipitate the product, perform washes with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove the unreacted, non-polar 1-fluoro-4-nitrobenzene. L-alanine is highly water-soluble and will remain in the aqueous phase.

  • Contamination with Byproducts: 4-nitrophenol (from hydrolysis) and inorganic salts can be difficult to remove.

    • Solution: The product, an amino acid, is amphoteric. Its solubility is highly pH-dependent, being lowest at its isoelectric point. This property can be exploited for purification. Acidify the reaction mixture to protonate the carboxylate, causing the product to precipitate. The product can then be collected by filtration and further purified by recrystallization from a suitable solvent, often a water/ethanol mixture.[10] Ion-exchange chromatography is another powerful technique for separating amino acids from impurities.[10]

  • Isolate Crude Product: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~3-4. The product should precipitate out of the solution.

  • Collect and Wash: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a wash with diethyl ether to remove any residual aryl halide.

  • Recrystallize: Dissolve the crude solid in a minimum amount of boiling water (or a water/ethanol mixture). If the solution is colored, you may add a small amount of activated charcoal and hot filter.

  • Crystallize: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolate Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this N-arylation reaction?

A1: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is an addition-elimination process. The deprotonated amine of L-alanine (the nucleophile) attacks the carbon atom bearing the fluorine on the 1-fluoro-4-nitrobenzene ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[11] The aromaticity of the ring is temporarily broken. In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored, yielding the final product.[4]

Caption: The Addition-Elimination mechanism of SNAr.

Q2: How do I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that provides good separation between your starting material (1-fluoro-4-nitrobenzene) and your product. A mixture of ethyl acetate and hexanes, with a small amount of acetic acid, is often a good starting point. The product, being an amino acid, will likely have a much lower Rf value than the aryl halide. Spot the reaction mixture alongside standards of your starting materials. The reaction is complete when the spot corresponding to the limiting reagent has disappeared.

Q3: What analytical techniques are essential for characterizing the final product?

A3: A combination of techniques is required for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and constitutional purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is crucial for determining the enantiomeric purity (or enantiomeric excess, ee). This analysis requires a chiral stationary phase (CSP) column capable of separating the (S) and (R) enantiomers.[][13][14] Alternatively, one can derivatize the product with a chiral agent to form diastereomers that can be separated on a standard achiral column.[15][16]

Chiral_HPLC_Workflow start Prepare Sample (Dissolve product in mobile phase) setup_hplc Setup Chiral HPLC System (Select appropriate Chiral Column & Mobile Phase) start->setup_hplc prepare_standards Prepare Racemic Standard (Synthesize or purchase) prepare_standards->setup_hplc run_standards Inject Racemic Standard (Identify peaks for R and S enantiomers) setup_hplc->run_standards run_sample Inject Synthesized Sample run_standards->run_sample analyze Analyze Chromatogram (Integrate peak areas for S and R) run_sample->analyze calculate_ee Calculate Enantiomeric Excess (ee) ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100 analyze->calculate_ee

Caption: A standard workflow for determining enantiomeric purity via chiral HPLC.

References

  • BOC Sciences. Amino Acid Chiral Analysis Services.
  • ResearchGate. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides.
  • ACS Publications. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters.
  • Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • WuXi AppTec. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • ResearchGate. Study on the synthesis of L-4-nitrophenylalanine.
  • Wikipedia. Nucleophilic aromatic substitution.
  • PubMed Central. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent.
  • OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. 14.7: Aryl Halides.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • NINGBO INNO PHARMCHEM CO.,LTD. N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis.
  • Benchchem. Common side reactions in N-Tosyl-L-alanine synthesis and how to avoid them.
  • Diaion. Separation and Refining of Amino acids.
  • Benchchem. Preventing racemization during L-Alanyl-L-alanine synthesis.
  • NIH. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates.

Sources

Troubleshooting side reactions and by-products in (S)-N-(4-Nitro-phenyl)-L-alanine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-N-(4-Nitro-phenyl)-L-alanine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and mitigate the formation of by-products.

The synthesis of N-aryl amino acids, such as this compound, is a critical process in the development of pharmaceuticals and other bioactive molecules. While seemingly straightforward, the reaction can be prone to several side reactions that can impact yield, purity, and stereochemical integrity. This guide provides in-depth, experience-driven advice to help you achieve optimal results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using a nucleophilic aromatic substitution (SNAr) approach with L-alanine and an activated aryl halide like 1-fluoro-4-nitrobenzene.

Issue 1: Low Yield of the Desired Product

Symptom: After the reaction and workup, the isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or inadequate mixing can lead to an incomplete conversion of starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring to overcome phase-transfer limitations, especially in heterogeneous mixtures.

  • Hydrolysis of the Activated Aryl Halide:

    • Cause: In aqueous basic conditions, the activated aryl halide (e.g., 1-fluoro-4-nitrobenzene) can react with hydroxide ions to form 4-nitrophenol. This side reaction consumes the electrophile, reducing the yield of the desired N-arylated product.

    • Solution: Carefully control the pH of the reaction mixture. While a basic medium is necessary to deprotonate the amino group of L-alanine, an excessively high concentration of hydroxide ions will favor hydrolysis. Employing a milder base, such as a carbonate or bicarbonate, can be beneficial.

  • Product Loss During Workup:

    • Cause: this compound has some solubility in water, especially at non-isoelectric pH values. Significant product loss can occur during aqueous washes or extractions.

    • Solution: During the workup, carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility before filtration. Wash the isolated product with a minimal amount of cold water.

Issue 2: Presence of Significant Impurities in the Final Product

Symptom: TLC or HPLC analysis of the crude or purified product shows multiple spots or peaks in addition to the desired product.

Potential By-products and Their Mitigation:

By-product Probable Cause Mitigation Strategy
4-Nitrophenol Hydrolysis of 1-fluoro-4-nitrobenzene under basic conditions.Use a weaker base (e.g., K2CO3) instead of strong hydroxides. Maintain the lowest effective reaction temperature.
Unreacted L-alanine Incomplete reaction or insufficient amount of the aryl halide.Use a slight excess (1.1-1.2 equivalents) of the aryl halide. Monitor the reaction for the disappearance of L-alanine.
Di-arylated Alanine Reaction of the product with another molecule of the aryl halide.This is less common under typical conditions but can be minimized by avoiding a large excess of the aryl halide and high temperatures.
Ortho-substituted Isomer If starting with a mixture of fluoronitrobenzene isomers.Ensure the purity of the starting 1-fluoro-4-nitrobenzene. The ortho-isomer can also undergo SNAr, leading to an isomeric impurity.[1]
Issue 3: Racemization of the Chiral Center

Symptom: The final product shows a loss of optical purity, with the presence of the (R)-enantiomer detected by chiral HPLC or polarimetry.

Potential Causes & Solutions:

  • Harsh Basic Conditions:

    • Cause: Strong bases and elevated temperatures can facilitate the deprotonation of the α-proton of the amino acid, leading to racemization.[2] While many N-arylation methods for amino acid esters report minimal racemization, the free amino acid can be more susceptible.[3][4][5]

    • Solution: Employ the mildest basic conditions that still allow for the reaction to proceed at a reasonable rate. Maintain a low reaction temperature (e.g., 0-25 °C) throughout the synthesis. The use of weaker bases like cesium carbonate has been shown to minimize racemization in similar reactions.[4]

  • Prolonged Reaction Times at High Temperatures:

    • Cause: Even under moderately basic conditions, extended exposure to heat can lead to gradual racemization.

    • Solution: Optimize the reaction to proceed to completion in the shortest time possible. Once the reaction is complete, as determined by monitoring, proceed with the workup immediately.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)?

A1: The SNAr mechanism is a two-step process:

  • Addition: The nucleophilic amino group of L-alanine attacks the carbon atom of the 1-fluoro-4-nitrobenzene that bears the fluorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The electron-withdrawing nitro group is crucial for stabilizing this intermediate, particularly when it is in the ortho or para position relative to the leaving group.[6]

  • Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the N-arylated product.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) to achieve good separation between the starting materials (L-alanine and 1-fluoro-4-nitrobenzene) and the product. L-alanine can be visualized with a ninhydrin stain, while the aromatic compounds can be seen under UV light. For more quantitative analysis, HPLC is the preferred method.

Q3: What are the best practices for purifying the final product?

A3:

  • Precipitation: The primary purification step is often precipitation from the aqueous reaction mixture by adjusting the pH to the isoelectric point of this compound.

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be effective in removing less polar impurities.

  • Column Chromatography: For high-purity material, silica gel column chromatography can be employed. A gradient elution with a mobile phase containing a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small percentage of acetic acid to keep the product protonated and improve peak shape, is typically used.

Q4: What analytical techniques are recommended for final product characterization and purity assessment?

A4: A comprehensive characterization should include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity and identify any impurities. A mass balance approach, quantifying all categories of impurities, provides the most accurate purity value.[7]

  • Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess, ee).

  • Melting Point: To compare with literature values.

  • Specific Rotation: To confirm the stereochemical integrity.

A combination of analytical techniques is often necessary for a thorough purity assessment of amino acids.[8][9][10]

Experimental Workflow & Visualization

General Synthetic Protocol (Illustrative)

This protocol describes a general procedure for the synthesis of this compound.

  • Preparation: In a round-bottom flask, dissolve L-alanine (1.0 eq) in an aqueous solution of a suitable base (e.g., sodium carbonate, 2.0 eq). Cool the solution in an ice bath.

  • Reaction: Slowly add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in a suitable organic solvent (e.g., THF or DMSO) to the cooled L-alanine solution with vigorous stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., ethyl acetate) to remove any unreacted 1-fluoro-4-nitrobenzene.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with an acid (e.g., HCl) to the isoelectric point of the product.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Visualizing the Reaction and Troubleshooting Logic

Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic cluster_solutions Potential Solutions Start L-Alanine + 1-Fluoro-4-nitrobenzene Reaction Base, Solvent (S_NAr Reaction) Start->Reaction Product This compound Reaction->Product LowYield Low Yield Product->LowYield Issue ImpureProduct Impure Product Product->ImpureProduct Issue Racemization Racemization Product->Racemization Issue Sol_Yield Optimize Time/Temp Control pH Minimize Workup Loss LowYield->Sol_Yield Sol_Purity Use Weaker Base Purify (Recrystallization/Chr.) Check Starting Material Purity ImpureProduct->Sol_Purity Sol_Rac Use Mild Base Low Temperature Minimize Reaction Time Racemization->Sol_Rac

Caption: A flowchart illustrating the main synthesis pathway and a logical approach to troubleshooting common issues.

References

  • Study on the synthesis of L-4-nitrophenylalanine. (2025). ResearchGate. Retrieved from [Link]

  • Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. (2019). ResearchGate. Retrieved from [Link]

  • Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. (n.d.). Thieme Connect. Retrieved from [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4048–4051. Retrieved from [Link]

  • CN101417959A - Synthesis method of L-p-nitrophenylalanine. (2009). Google Patents.
  • Separation and Refining of Amino acids. (n.d.). DIAION. Retrieved from [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2019). PubMed Central. Retrieved from [Link]

  • Study On The High Accuracy Purity Assessment Methods For The Essential Pure Amino Acids. (2015). Globe Thesis. Retrieved from [Link]

  • 4-Nitro-3-phenyl-L-alanine. (n.d.). PubChem. Retrieved from [Link]

  • Troubleshooting Guides. (n.d.). Bionano Genomics. Retrieved from [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. PubMed Central. Retrieved from [Link]

  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... (n.d.). ResearchGate. Retrieved from [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7875–7886. Retrieved from [Link]

  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Semantic Scholar. Retrieved from [Link]

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  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PubMed Central. Retrieved from [Link]

  • Methods for Determining Individual Amino Acids in Biological Fluids. (2024). Biomedical Chemistry. Retrieved from [Link]

  • Aromatic Substitution. (n.d.). Vapourtec. Retrieved from [Link]

  • Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. (2011). PubMed Central. Retrieved from [Link]

  • Synthesis of Amino-Acid-Based Nitroalkenes. (2022). MDPI. Retrieved from [Link]

  • Review: Determination of Amino Acids by Different Methods. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. (2015). Royal Society of Chemistry. Retrieved from [Link]5ob01593f)

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Degradation pathways and stability issues of (S)-N-(4-Nitro-phenyl)-L-alanine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-N-(4-Nitro-phenyl)-L-alanine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability issues and degradation pathways encountered when handling this compound in solution, offering troubleshooting advice and validated experimental protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of this compound solutions.

Q1: What are the optimal storage conditions for stock solutions of this compound?

A: For maximum stability, stock solutions should be stored at -20°C or -80°C.[1] The compound contains a nitroaromatic functional group, which is susceptible to photodegradation.[2][3] Therefore, it is critical to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: Which solvents are recommended for preparing solutions, and are there any incompatibilities to be aware of?

A: this compound is typically soluble in organic solvents such as DMSO and methanol. For aqueous experimental buffers, it is common to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous medium.[1] Be mindful of the final DMSO concentration in your experiment, as it can affect biological assays. Avoid highly reactive or strongly reducing solvents unless they are part of a specific chemical transformation.

Q3: How stable is this compound in aqueous buffers at different pH values?

A: The stability of the molecule is pH-dependent. The amide linkage is susceptible to hydrolysis under both strongly acidic and strongly basic conditions. Furthermore, studies on similar nitroaniline compounds show maximal stability in the pH range of 4.0 to 8.0.[4] For routine experiments, maintaining the pH of your solution within a neutral range (pH 6.0-7.5) is advisable to minimize hydrolytic degradation. Adsorption of the related compound 4-nitroaniline has been shown to be enhanced at low pH levels, which could be a consideration for surface interactions in your experimental setup.[5]

Q4: My solution has developed a yellow tint. What is the cause and is the compound still usable?

A: A yellow color change is a common indicator of degradation, particularly for nitroaromatic compounds. This is often due to photodegradation, which can generate nitrophenol-type byproducts.[2] The appearance of color strongly suggests that the purity of your sample has been compromised. We recommend quantifying the purity using a stability-indicating analytical method, such as RP-HPLC, before proceeding with its use.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during experiments.

Observed Problem Potential Root Cause(s) Recommended Investigative & Corrective Actions
Unexpected Peaks in HPLC/LC-MS Analysis 1. Hydrolysis: The amide bond may have cleaved, especially in acidic or basic buffers, yielding 4-nitroaniline and L-alanine. 2. Photodegradation: Exposure to ambient or UV light can create various photoproducts.[2] 3. Reduction: The nitro group may have been reduced to a nitroso, hydroxylamino, or amino group, particularly if reducing agents are present or under anaerobic conditions.[6]1. Characterize Degradants: Use LC-MS/MS to obtain the mass of the unknown peaks and compare them to the masses of potential degradation products (see Section 3). 2. Perform a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradants. This helps confirm the identity of unexpected peaks in your sample.[7] (See Protocol 1). 3. Review Solution Preparation: Ensure buffers are within the optimal pH 6.0-7.5 range and that solutions are freshly prepared and protected from light.
Progressive Loss of Biological/Chemical Activity 1. Chemical Degradation: The concentration of the active parent compound has decreased over time. 2. Racemization: The chiral center at the L-alanine moiety may have undergone racemization to the D-enantiomer, which may have lower or no activity. This can be catalyzed by heat or extreme pH.[8]1. Confirm Purity and Concentration: Use a calibrated stability-indicating HPLC method to accurately measure the concentration of the parent this compound. 2. Assess Enantiomeric Purity: Analyze the sample using a chiral HPLC or an appropriate chiral derivatization method to determine the ratio of L- to D-enantiomers.[9] 3. Implement Stricter Storage: Immediately aliquot and freeze new samples at -80°C with light protection.
Solution Color Changes to Yellow, Orange, or Brown 1. Photolytic Degradation: Light exposure is a primary cause, leading to the formation of colored nitrophenols or other conjugated systems.[2][3] 2. Oxidative Degradation: Reaction with dissolved oxygen or peroxides in solvents can lead to colored byproducts. 3. Polymerization: Under harsh conditions, such as strong acid and heat, related compounds like p-nitroaniline can polymerize.[10]1. Immediate Light Protection: Ensure all containers are opaque or wrapped in foil. Work in a dimly lit area when possible. 2. Use High-Purity Solvents: Use fresh, HPLC-grade or sparged solvents to minimize dissolved oxygen and peroxide contaminants. 3. Analyze by UV-Vis Spectroscopy: Scan the solution to check for new absorbance maxima corresponding to potential colored degradants. Compare this with an HPLC purity check.

Section 3: Primary Degradation Pathways

Understanding the likely chemical transformations of this compound is crucial for interpreting stability data. The three primary degradation pathways are hydrolysis, photodegradation, and reduction.

Hydrolysis (Acid or Base-Catalyzed)

The amide bond is the most probable site for hydrolysis. This reaction is accelerated at pH extremes and elevated temperatures, breaking the molecule into its constituent parts: 4-nitroaniline and L-alanine.

G parent This compound prod1 4-Nitroaniline parent->prod1 H+ or OH- H2O, Δ prod2 L-Alanine parent->prod2 H+ or OH- H2O, Δ

Caption: Amide bond hydrolysis pathway.

Photodegradation

The nitroaromatic ring strongly absorbs UV light, making the compound susceptible to photolytic degradation. This complex process can involve the formation of highly reactive species. A plausible pathway involves the generation of nitrophenol-like structures or reduction of the nitro group.[2]

G parent This compound intermediate Excited State Intermediate parent->intermediate hν (UV Light) prod1 Hydroxylated Byproducts (e.g., Nitrophenols) intermediate->prod1 Rearrangement/ Reaction with H2O prod2 Ring Cleavage Products prod1->prod2 Further Oxidation

Caption: General photodegradation pathway.

Reduction of the Nitro Group

The electron-deficient nitro group can be sequentially reduced. This is common in the presence of biological systems, reducing agents (e.g., dithionite, certain metals), or under anaerobic conditions.[6] The final product is the corresponding aromatic amine, with nitroso and hydroxylamine species as intermediates. These reduction products are often carcinogenic.[11]

G A Nitro (Parent, -NO2) B Nitroso (-NO) A->B +2e-, +2H+ C Hydroxylamino (-NHOH) B->C +2e-, +2H+ D Amino (-NH2) C->D +2e-, +2H+

Caption: Stepwise reduction of the nitro group.

Section 4: Experimental Protocols

These protocols provide a framework for investigating the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][12] The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[7]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL solution of compound in Methanol:Water (1:1) acid Acidic Add 0.1 M HCl prep->acid base Basic Add 0.1 M NaOH prep->base ox Oxidative Add 3% H2O2 prep->ox therm Thermal Heat at 60°C prep->therm photo Photolytic Expose to UV light prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by LC-MS and RP-HPLC ox->analyze therm->analyze photo->analyze neutralize->analyze identify Identify Degradants & Calculate Mass Balance analyze->identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 Methanol:Water).

  • Stress Conditions: Aliquot the solution into separate, protected vials for each stress condition. Include a control sample stored at 4°C in the dark.

    • Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Thermal: Place the vial in a controlled oven at 60°C.

    • Photolytic: Expose the solution in a photostability chamber to UV light (e.g., 200 Wh/m²).[7]

  • Time Points: Monitor reactions at time points such as 2, 8, 24, and 48 hours.

  • Sample Quenching & Analysis:

    • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before injection.

    • Analyze all samples, including the control, by a suitable RP-HPLC-UV method.

    • Use LC-MS to obtain mass information for any new peaks observed.

  • Data Evaluation: Calculate the percentage degradation and perform a mass balance analysis to ensure all major degradants are accounted for.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of purity and stability.

Steps:

  • Column and Mobile Phase Scouting:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen mobile phases such as Acetonitrile/Water and Methanol/Water, both with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

  • Gradient Optimization:

    • Use the mixture of stressed samples from the forced degradation study (Protocol 1) as the test sample.

    • Develop a gradient elution method that provides baseline separation between the parent peak and all major degradation product peaks.

  • Detector Wavelength Selection:

    • Use a Diode Array Detector (DAD) to analyze the spectra of the parent compound and degradants. Select a wavelength that provides a good response for all compounds of interest, or use multiple wavelengths if necessary.

  • Method Validation (per ICH Guidelines):

    • Specificity: Demonstrate that the method can resolve the parent compound from all identified degradants.

    • Linearity, Range, Accuracy, and Precision: Validate the method's quantitative performance over a relevant concentration range.

    • Robustness: Assess the method's performance under small, deliberate variations in parameters (e.g., pH, mobile phase composition, temperature).

References

  • ResearchGate. (2025). High-rate biodegradation of 3-and 4-nitroaniline. Available at: [Link]

  • Ju, M., & Li, H. (2010). Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • Afkhami, A., & Madrakian, T. (2006). Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. Available at: [Link]

  • Ning, B., et al. (2001). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Science and Technology, 44(5), 113-119. Available at: [Link]

  • Prakash, D., et al. (2010). p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes. Applied Microbiology and Biotechnology, 86(4), 1137-1147. Available at: [Link]

  • Google Patents. (2009). CN101417959A - Synthesis method of L-p-nitrophenylalanine.
  • Maji, S. K., et al. (2019). Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. Nature Communications, 10(1), 4323. Available at: [Link]

  • Marques, M. B. F., & Lages, E. B. (2011). Stress degradation studies on bioactive nitrocompound and development of a stability indicating RP-HPLC method. ResearchGate. Available at: [Link]

  • Zhang, R., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 746-751. Available at: [Link]

  • ResearchGate. (2021). Effect of pH on removal of 4-Nitroaniline dye. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines?. Available at: [Link]

  • ACS Publications. (2022). Nitro-Group-Containing Drugs. Available at: [Link]

  • Wikipedia. Phenylalanine racemase (ATP-hydrolysing). Available at: [Link]

  • Hughes, A. T., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(2), 341-349. Available at: [Link]

  • PubChem. 4-Nitrophenylalanine. Available at: [Link]

  • Davison, A. S., et al. (2022). Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. Metabolites, 12(3), 220. Available at: [Link]

  • Wikipedia. 4-Nitroaniline. Available at: [Link]

  • Scribd. (2012). New Trends in Forced Degradation Studies. Available at: [Link]

  • Catalyst University. (2015). Biochemistry | Catabolism of Phenylalanine & Tyrosine to Acetoacetate. Available at: [Link]

  • CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. Available at: [Link]

  • Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Available at: [Link]

  • ResearchGate. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Available at: [Link]

  • Quora. (2018). Which is more acidic, o Nitro aniline or p Nitro aniline?. Available at: [Link]

  • ACS Publications. (2022). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available at: [Link]

  • Martins, N., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(15), 4437. Available at: [Link]

  • McCarron, P., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 643. Available at: [Link]

  • Zamora, R., et al. (2004). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Journal of Agricultural and Food Chemistry, 52(14), 4552-4558. Available at: [Link]

  • Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Available at: [Link]

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Technical Support Center: Strategies for Removing Catalyst and Reagent Impurities from (S)-N-(4-Nitro-phenyl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (S)-N-(4-Nitro-phenyl)-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable compound with high purity. As a Senior Application Scientist, my goal is to bridge theoretical knowledge with practical, field-tested solutions to the challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Impurity Profile

This section addresses common initial questions regarding the purification of this compound, helping you to diagnose the potential nature of your impurities based on the synthetic route employed.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is almost entirely dependent on the synthetic method used. The two most common routes are Nucleophilic Aromatic Substitution (SNAr) and direct nitration of L-phenylalanine.

  • From Nucleophilic Aromatic Substitution (SNAr): This method typically involves reacting an activated aryl halide or sulfonate (e.g., 1-fluoro-4-nitrobenzene or 4-nitrobenzene-1-sulfonyl chloride) with L-alanine.[1][2][3] The electron-withdrawing nitro group is crucial as it activates the ring for nucleophilic attack.[4][5]

    • Common Impurities:

      • Unreacted L-alanine.

      • Unreacted 4-substituted nitrobenzene starting material.

      • Inorganic salts from the base used in the reaction (e.g., K₂CO₃, NaHCO₃).

      • Side-products from reaction with the solvent if it's nucleophilic.

  • From Nitration of L-phenylalanine: This involves treating L-phenylalanine with a nitrating agent, often a mixture of concentrated nitric and sulfuric acids.[6][7]

    • Common Impurities:

      • Regioisomers, primarily (S)-N-(2-nitro-phenyl)-L-alanine.

      • Di-nitrated products.

      • Oxidative degradation byproducts.

      • Residual strong acids.

      • Condensation byproducts between nitrated species.[6]

  • From Palladium-Catalyzed N-Arylation: Modern methods may use a palladium catalyst to couple an aryl halide with L-alanine or its ester.[8][9][10]

    • Common Impurities:

      • Residual palladium catalyst.[11][12][13][14]

      • Ligands used in the catalytic system.

      • Unreacted starting materials.

Q2: How do I choose the best initial purification strategy?

A2: Your choice depends on the physical state of your crude product and the nature of the impurities.

  • For solid crude products with mainly organic impurities: Recrystallization is often the most efficient and scalable first step.

  • For complex mixtures or oily crude products: Column chromatography is generally the most effective method for separating multiple components.[15]

  • If residual catalyst is a concern: Specific catalyst removal techniques like filtration through celite, treatment with scavenger resins, or activated carbon should be employed prior to final purification steps.[11][14][16]

  • If inorganic salts are the primary impurity: An initial aqueous workup or extraction is the best approach.

Q3: How can I monitor the success of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. For more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard.[17][18]

Section 2: Troubleshooting and Optimization Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. The ideal solvent will dissolve the product poorly at room temperature but completely at elevated temperatures.

  • Dissolution: In a flask, add the chosen solvent to your crude this compound and heat the mixture to the solvent's boiling point with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This prevents premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the surface.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization Issues
Problem Potential Cause Solution
Product does not crystallize upon cooling. Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt cooling again.
The product may be an oil at the solvent's temperature.Try a different solvent or a co-solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent.
The rate of cooling is too fast.Allow the solution to cool more slowly. Insulate the flask to encourage slow cooling.
Low recovery of purified product. The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the absolute minimum amount of hot solvent for dissolution.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated. Add a small excess of hot solvent before filtering.
Poor purity after recrystallization. The impurities have similar solubility to the product.A different solvent or a multi-step purification approach like chromatography may be necessary. Sometimes a second recrystallization can improve purity.
Guide 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica gel) and elution with a mobile phase.

Workflow for Column Chromatography

Caption: Workflow for purification via column chromatography.

Experimental Protocol: Column Chromatography
  • Select Adsorbent and Mobile Phase: For this compound, silica gel is a common stationary phase. Use TLC to determine a suitable mobile phase (solvent system) that provides good separation between your product and impurities (aim for an Rf value of ~0.3 for the product). Common mobile phases include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.

  • Pack the Column: Pack a glass column with a slurry of silica gel in the mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and apply it carefully to the top of the silica gel bed. Alternatively, for less soluble compounds, "dry load" by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.

  • Elute the Column: Add the mobile phase to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.

  • Collect and Analyze Fractions: Collect the eluent in a series of fractions. Monitor the composition of the fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography
Problem Potential Cause Solution
Poor separation of spots (overlapping bands). Inappropriate mobile phase.Optimize the mobile phase using TLC. A less polar solvent system will generally lead to better separation but longer elution times.
Column was overloaded with crude material.Use a larger column or reduce the amount of sample loaded.
Cracked or channeled column bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Streaking of spots on TLC. The compound is highly polar or acidic/basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Guide 3: Removal of Residual Palladium Catalyst

If a palladium-catalyzed N-arylation was used, removing the residual palladium is critical, especially for pharmaceutical applications.[13]

Strategies for Palladium Removal

G Crude_Mixture Crude Reaction Mixture (Containing Soluble Pd) Filtration Filtration through Celite Crude_Mixture->Filtration Scavenger_Resin Treatment with Scavenger Resin Crude_Mixture->Scavenger_Resin Activated_Carbon Treatment with Activated Carbon Crude_Mixture->Activated_Carbon Purified_Solution Purified Solution (Low Pd Content) Filtration->Purified_Solution Scavenger_Resin->Purified_Solution Activated_Carbon->Purified_Solution

Caption: Common methods for palladium catalyst removal.

Troubleshooting Catalyst Removal
  • Filtration through Celite: This is effective for removing heterogeneous or precipitated palladium species.[11][12]

    • Problem: Palladium still detected in the filtrate.

    • Solution: The palladium species may be soluble. This method is less effective for homogeneous catalysts. Consider an alternative method. Ensure a thick enough pad of celite is used.

  • Scavenger Resins: These are solid supports functionalized with groups that chelate palladium (e.g., thiols, phosphines).[14]

    • Problem: Incomplete removal of palladium.

    • Solution: Increase the amount of scavenger resin, increase the reaction time with the resin, or try a different type of scavenger resin. Ensure adequate mixing.

  • Activated Carbon: A cost-effective method for adsorbing palladium.[16]

    • Problem: Product is also adsorbed onto the activated carbon, leading to low yield.

    • Solution: Use the minimum amount of activated carbon necessary. Test different grades of activated carbon. This method may not be suitable for all products.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]

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  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]

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  • Thieme. (n.d.). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. [Link]

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  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2025). Separation of 3-substituted-(R, S)-β-alanine derivatives by high performance liquid chromatography. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • PubChem. (n.d.). 4-Nitro-3-phenyl-L-alanine. [Link]

  • ACS Publications. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]

  • PubMed. (2010). Crystal and Molecular Structure of N-(4-nitrophenyl)-β-alanine--its Vibrational Spectra and Theoretical Calculations. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubMed. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. [Link]

  • NIH. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

  • MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [Link]

  • Organic Chemistry Portal. (n.d.). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. [Link]

  • NIH. (n.d.). Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions. [Link]

  • LookChem. (n.d.). (r)-n-(4-nitrophenyl)alanine suppliers USA. [Link]

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Technical Support Center: Optimizing Derivatization with (S)-N-(4-Nitrophenyl)-L-alanine for Chiral Separations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral derivatizing agent (S)-N-(4-Nitrophenyl)-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the enantiomeric analysis of chiral molecules such as amines, amino acids, and alcohols.

Introduction to Chiral Derivatization

The fundamental principle of chiral derivatization is the conversion of a mixture of enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, into a mixture of diastereomers.[1] By reacting the enantiomeric analyte with a single, enantiomerically pure chiral derivatizing agent (CDA) like (S)-N-(4-Nitrophenyl)-L-alanine, two diastereomers are formed. These diastereomers possess distinct physical properties, allowing for their separation and quantification using standard achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[1]

(S)-N-(4-Nitrophenyl)-L-alanine is structurally analogous to the well-established Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and is used for the pre-column derivatization of primary and secondary amines, as well as alcohols, to facilitate their enantiomeric separation. The nitrophenyl group provides a strong chromophore, enhancing UV detection of the resulting derivatives.[2]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of (S)-N-(4-Nitrophenyl)-L-alanine with my analyte?

A1: The derivatization reaction is a nucleophilic aromatic substitution. The amino or hydroxyl group of your analyte acts as a nucleophile, attacking the electron-deficient aromatic ring of (S)-N-(4-Nitrophenyl)-L-alanine at the carbon atom bonded to the nitro group, which is a good leaving group. The reaction is typically carried out under mild alkaline conditions to deprotonate the nucleophilic group, thereby increasing its reactivity.

Q2: Which functional groups can be derivatized with (S)-N-(4-Nitrophenyl)-L-alanine?

A2: This reagent is primarily used for the derivatization of primary and secondary amines. It can also react with alcohols and thiols, though the reaction conditions might require optimization for these less nucleophilic groups.

Q3: What are the recommended storage conditions for (S)-N-(4-Nitrophenyl)-L-alanine?

A3: To maintain its purity and reactivity, (S)-N-(4-Nitrophenyl)-L-alanine should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

Q4: How does the purity of the derivatizing agent affect my results?

A4: The enantiomeric purity of the CDA is critical. If the (S)-N-(4-Nitrophenyl)-L-alanine contains its (R)-enantiomer as an impurity, this will lead to the formation of four diastereomers instead of two. This can complicate the chromatogram and lead to inaccurate quantification of the enantiomeric excess of your analyte. Always use a CDA with the highest possible enantiomeric purity.

Q5: How long are the derivatized samples stable?

A5: The stability of the resulting diastereomers can vary depending on the analyte and storage conditions. Generally, derivatives of amino acids formed with similar reagents like FDAA are stable for at least 48 hours when stored properly.[3] However, it is always recommended to analyze the derivatized samples as soon as possible or to perform a stability study for your specific derivatives.

Experimental Protocols

Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Amino Acids)

This protocol is adapted from established methods for Marfey's reagent.[4][5]

Materials:

  • (S)-N-(4-Nitrophenyl)-L-alanine solution (e.g., 20 mM in acetone or acetonitrile)

  • Analyte solution (e.g., 10 µM amino acid standard)

  • Base (e.g., 0.5 M triethylamine (TEA) or 1 M sodium bicarbonate)

  • Quenching solution (e.g., 1 M HCl or a solution of 1% H₂SO₄ in 20% acetonitrile)[4]

  • Reaction vials

  • Water bath or heating block

Procedure:

  • To 10 µL of your analyte solution in a reaction vial, add 24 µL of the (S)-N-(4-Nitrophenyl)-L-alanine solution.

  • Add 6 µL of the base to initiate the reaction.

  • Vortex the mixture and incubate at a controlled temperature (e.g., 37-40°C) in the dark for a set duration (typically 1-6 hours).[4] The optimal time should be determined experimentally.

  • After incubation, quench the reaction by adding 10 µL of the quenching solution.

  • The sample is now ready for HPLC analysis.

Optimizing Reaction Conditions

The success of your chiral separation hinges on the optimization of the derivatization reaction. The following table summarizes key parameters and their impact on the reaction outcome.

ParameterRecommended RangeRationale and Considerations
Solvent Acetone, Acetonitrile (ACN)These polar aprotic solvents are effective in dissolving both the reagent and a wide range of analytes. Ensure the solvent is anhydrous to prevent hydrolysis of the reagent.
pH / Base pH 8.2 - 10.1A basic medium is crucial for deprotonating the amine or alcohol, enhancing its nucleophilicity.[6] Triethylamine (TEA) or sodium bicarbonate are commonly used. Excessive basicity can lead to side reactions or racemization.
Temperature 30 - 60°CHigher temperatures can increase the reaction rate but also risk racemization of the analyte or the derivatizing agent.[4] A temperature of around 40°C is a good starting point.
Reaction Time 1 - 24 hoursThe optimal time depends on the reactivity of the analyte. Sterically hindered amines or less reactive alcohols may require longer reaction times.[5] It is advisable to perform a time-course study to determine the point of complete derivatization.
Reagent Molar Excess 4-6 foldA molar excess of the derivatizing reagent is necessary to drive the reaction to completion.[6] However, a very large excess can lead to interfering peaks in the chromatogram.

Troubleshooting Guide

This section addresses common problems encountered during derivatization with (S)-N-(4-Nitrophenyl)-L-alanine and provides a systematic approach to resolving them.

Issue 1: Low or No Derivatization Yield

  • Symptom: Small or absent product peaks in the chromatogram.

Potential Cause Troubleshooting Step
Incorrect pH The reaction medium may be too acidic. Verify the pH of the reaction mixture is within the optimal range (8.2-10.1).[6]
Inactive Reagent The derivatizing agent may have degraded due to improper storage. Use a fresh batch of the reagent.
Insufficient Reaction Time/Temperature The reaction may not have gone to completion. Increase the reaction time or temperature incrementally. Perform a time-course experiment to determine the optimal conditions.
Presence of Water Moisture can hydrolyze the derivatizing agent. Use anhydrous solvents and ensure all glassware is dry.
Low Analyte Concentration The analyte concentration may be below the detection limit of your method. Concentrate the sample or use a more sensitive detector.

Issue 2: Poor Enantiomeric Resolution

  • Symptom: Co-eluting or poorly separated diastereomer peaks.

Potential Cause Troubleshooting Step
Suboptimal HPLC Conditions The chromatographic method is not adequately separating the diastereomers. Optimize the mobile phase composition, gradient, flow rate, and column temperature.
Racemization The analyte or the derivatizing agent may have racemized during the reaction due to harsh conditions (e.g., high temperature or extreme pH). Reduce the reaction temperature and ensure the pH is not excessively high.
Impure Derivatizing Reagent The (S)-N-(4-Nitrophenyl)-L-alanine may contain the (R)-enantiomer, leading to four diastereomers and complicating the chromatogram. Verify the enantiomeric purity of the reagent.

Issue 3: Extraneous Peaks in the Chromatogram

  • Symptom: Unexpected peaks that interfere with the analysis.

Potential Cause Troubleshooting Step
Excess Derivatizing Reagent A large excess of the reagent can result in a significant peak in the chromatogram. Reduce the molar excess of the reagent.
Side Reactions The analyte or components of the sample matrix may be undergoing side reactions with the derivatizing agent. Clean up the sample prior to derivatization using solid-phase extraction (SPE) or other appropriate techniques.
Reagent Degradation Products The derivatizing agent may have degraded, leading to impurity peaks. Use a fresh batch of the reagent.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and the decision-making for troubleshooting, the following diagrams are provided.

DerivatizationWorkflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Analyte Solution Mix Mix Analyte, Reagent, and Base Analyte->Mix Reagent (S)-N-(4-Nitrophenyl)-L-alanine Solution Reagent->Mix Base Base Solution (e.g., TEA) Base->Mix Incubate Incubate (e.g., 40°C, 1-6h) Mix->Incubate Quench Quench Reaction (e.g., with Acid) Incubate->Quench HPLC HPLC Separation Quench->HPLC Detect UV Detection HPLC->Detect Quantify Quantification Detect->Quantify

Figure 1: General workflow for derivatization and analysis.

TroubleshootingLogic cluster_yield Low/No Yield cluster_resolution Poor Resolution cluster_extrapeaks Extra Peaks Start Problem Detected CheckpH Verify pH (8.2-10.1) Start->CheckpH OptimizeHPLC Optimize HPLC Method Start->OptimizeHPLC ReduceExcess Reduce Reagent Excess Start->ReduceExcess CheckReagent Use Fresh Reagent CheckpH->CheckReagent OptimizeCond Optimize Time/ Temperature CheckReagent->OptimizeCond CheckRacemization Reduce Temp/pH OptimizeHPLC->CheckRacemization CheckPurity Verify Reagent Purity CheckRacemization->CheckPurity SampleCleanup Implement Sample Cleanup (SPE) ReduceExcess->SampleCleanup FreshReagent2 Use Fresh Reagent SampleCleanup->FreshReagent2

Figure 2: Troubleshooting decision tree.

References

  • Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. PubMed Central. Available at: [Link]

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. Available at: [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]

  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Available at: [Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands. Available at: [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available at: [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. Available at: [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. Available at: [Link]

  • Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). ResearchGate. Available at: [Link]

  • Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. Available at: [Link]

Sources

Technical Support Center: Enhancing the Long-Term Stability of (S)-N-(4-Nitro-phenyl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-SN4PA-2026-01-16

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-N-(4-Nitro-phenyl)-L-alanine. The inherent chemical functionalities of this molecule—a nitroaromatic system coupled with an amino acid backbone—present unique stability challenges that can impact long-term storage, experimental reproducibility, and the overall integrity of drug development programs. This document provides a comprehensive resource, structured in a question-and-answer format, to directly address common issues and offer field-proven troubleshooting strategies. Our approach is grounded in established scientific principles and regulatory expectations, ensuring that the provided protocols and insights are both technically sound and practically applicable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and storage of this compound.

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The degradation of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and photodecomposition. The nitroaromatic group is electron-withdrawing, which can make the compound susceptible to certain degradation pathways.[1] Key contributing factors include:

  • Moisture: Can lead to hydrolytic degradation. Amino acid derivatives are often sensitive to moisture, which can cause clumping and reduce long-term stability.[2][3]

  • Light: Nitroaromatic compounds are known to be photosensitive. Exposure to UV or even ambient light can initiate photochemical reactions, potentially leading to the reduction of the nitro group or other structural changes.[4][5]

  • Elevated Temperatures: Increased temperature accelerates the rate of all chemical degradation reactions.[6] For many amino acid derivatives, storage at refrigerated or frozen temperatures is recommended for long-term stability.[2][7]

  • Oxygen: The presence of atmospheric oxygen can promote oxidative degradation, particularly if initiated by other factors like light or the presence of metal ion impurities.[8]

  • pH: In solution, the stability of this compound will be highly pH-dependent. Both strongly acidic and basic conditions can catalyze hydrolysis.

Q2: What are the recommended general storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture.[9] Specific recommendations are:

  • Temperature: For long-term storage, refrigeration at 2-8°C is advisable.[2] Some sources suggest that for very long-term storage (years), -20°C is preferable.[2]

  • Atmosphere: To minimize oxidation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for reference standards or critical samples.[8]

  • Container: Use amber glass vials or other opaque containers to prevent light exposure.[8] Ensure the container seal is robust to prevent moisture ingress.

  • Desiccation: Storing the container within a desiccator will provide an additional layer of protection against humidity.

Q3: Can I store this compound in solution? For how long?

A3: Storing amino acid derivatives in solution for extended periods is generally not recommended as it significantly reduces their stability.[2] If you must store it in solution for a short period:

  • Use a suitable, high-purity solvent in which the compound is stable.

  • Prepare the solution fresh whenever possible.

  • If short-term storage is necessary, store the solution at -20°C or -80°C.[2]

  • Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[2] Aliquoting the solution into single-use vials is highly recommended.

Part 2: Troubleshooting Guides for Stability Issues

This section provides detailed, step-by-step guidance for identifying and resolving specific stability problems encountered during experimental work.

Issue 1: Inconsistent Assay Results or Appearance of Unknown Peaks in HPLC Analysis Over Time

This is a classic indicator of compound degradation. The appearance of new peaks or changes in the area of the main peak suggests that the parent compound is converting into one or more degradation products.

Causality Explained:

Inconsistent analytical results are often the first sign that the intrinsic stability of your compound under its current storage or handling conditions is compromised. The goal of this troubleshooting guide is to systematically identify the stress factor causing the degradation and to develop a stability-indicating analytical method to monitor it. A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) content and the increase in degradation products.[10]

Workflow for Investigation and Resolution:

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Method Validation & Forced Degradation cluster_2 Phase 3: Analysis & Pathway Elucidation cluster_3 Phase 4: Mitigation & Control A Observe Inconsistent HPLC Results (e.g., new peaks, reduced API area) B Develop & Validate a Stability-Indicating HPLC Method A->B First Step: Ensure analytical method is reliable C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C Use validated method to assess stability D Analyze Stressed Samples by HPLC-DAD/MS C->D Generate degradants for analysis E Identify Degradation Products (LC-MS/MS, NMR if necessary) D->E Characterize impurities F Propose Degradation Pathways E->F Understand degradation mechanism G Optimize Storage Conditions (Temperature, Light, Atmosphere) F->G Informed by pathways, prevent degradation H Implement Routine Stability Testing using Validated Method G->H Confirm long-term stability

Detailed Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.[6][11] The following protocol is a starting point and should be adapted based on the observed stability.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS)

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at various time points and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish.

    • Expose to 80°C in an oven for 48 hours.

    • At time points, withdraw a sample, dissolve in the diluent to the target concentration, and analyze.

  • Photolytic Degradation (Solid State):

    • Expose a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Withdraw a sample, dissolve in diluent, and analyze.

Data Analysis:

  • Use a stability-indicating HPLC method (see below for development tips) to analyze all samples.

  • Calculate the percentage of degradation for the parent compound.

  • Identify and quantify major degradation products.

  • Use HPLC-MS to obtain mass information on the degradation products to help elucidate their structures.

Issue 2: Developing a Reliable Stability-Indicating HPLC Method

A prerequisite for any stability study is an analytical method that can separate the parent compound from all potential degradation products and impurities.

Causality Explained:

Co-elution of the API with a degradation product can lead to an overestimation of stability. A robust, stability-indicating HPLC method provides the necessary specificity to ensure that the measurements are accurate.[12] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[12][13]

Protocol for Method Development:

Objective: To develop an HPLC method that achieves baseline separation of this compound from all process impurities and degradation products generated during forced degradation studies.

  • Column Selection:

    • Start with a C18 column, as it is a versatile and common choice.

    • If co-elution is observed, screen columns with different selectivities (e.g., Phenyl-Hexyl, Cyano, or polar-embedded phases) to exploit different separation mechanisms.[12]

  • Mobile Phase Optimization:

    • pH: The pH of the mobile phase is a critical parameter. For an amino acid derivative, the charge state of both the amino and carboxylic acid groups will be pH-dependent. Test a pH range (e.g., pH 2.5 to 6.5) to find the optimal separation. A pH at least 2 units away from the pKa of the analytes often provides better peak shape.

    • Organic Modifier: Screen different organic solvents like acetonitrile and methanol. They offer different selectivities and can significantly impact the separation of closely eluting peaks.

    • Gradient Optimization: Develop a gradient elution method to ensure that both polar and non-polar degradation products are eluted and separated within a reasonable run time. Start with a broad gradient to elute all compounds, then optimize the gradient slope around the elution time of your critical pairs.

  • Detector Wavelength:

    • Use a Diode Array Detector (DAD) to analyze the UV spectra of the parent peak and all degradant peaks.

    • Select a wavelength that provides a good response for all compounds of interest.

    • Peak purity analysis using the DAD software is a crucial step to confirm that the main peak is not co-eluting with any impurities.[12]

Data Summary Table for Method Development:
ParameterInitial ConditionOptimized ConditionRationale for Change
Column C18, 4.6x150mm, 5µmPhenyl-Hexyl, 4.6x150mm, 3.5µmImproved separation of a key photolytic degradant.
Mobile Phase A 0.1% Formic Acid in Water20mM Phosphate Buffer, pH 3.0Better peak shape and resolution for acidic degradants.
Mobile Phase B AcetonitrileAcetonitrileNo change.
Gradient 5-95% B in 20 min10-70% B in 25 minOptimized gradient slope for critical pair separation.
Flow Rate 1.0 mL/min1.0 mL/minNo change.
Wavelength 254 nm272 nmBetter sensitivity for the primary API and degradants.

Part 3: Potential Degradation Pathways and Mitigation

Understanding the likely chemical transformations of this compound under stress is key to preventing them.

Diagram of Potential Degradation Pathways

G main {this compound | C₉H₁₀N₂O₄} photolytic photolytic main->photolytic Light (UV/Vis) hydrolytic hydrolytic main->hydrolytic Acid/Base, Moisture oxidative oxidative main->oxidative H₂O₂, O₂

Explanation of Pathways and Mitigation Strategies:
  • Reduction of the Nitro Group:

    • Mechanism: This is a very common pathway for nitroaromatic compounds, especially under photolytic or certain reductive conditions.[14] The nitro group (-NO₂) can be reduced to a nitroso (-NO) or an amino (-NH₂) group.[15]

    • Identification: A significant mass change of -30 Da (loss of two oxygen atoms) or -32 Da (loss of O₂ and gain of H₂) in LC-MS analysis would suggest the formation of nitroso or amino derivatives, respectively.

    • Mitigation: Strict light protection is paramount. Store the compound in amber vials and conduct all experimental manipulations under low-light conditions or using light-blocking glassware.[8] For solutions, purging with an inert gas can help remove dissolved oxygen, which can participate in some photochemical reactions.

  • Hydrolysis:

    • Mechanism: The amide bond in the N-phenyl-alanine structure could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally less likely than other pathways for this specific structure. A more likely scenario in complex formulations could be interactions leading to cleavage.

    • Identification: Look for the formation of L-alanine and 4-nitrophenol or related compounds.

    • Mitigation: For solid-state storage, ensure the compound is kept in a desiccated environment.[9] For solutions, use buffered systems and avoid pH extremes.

  • Oxidative Degradation:

    • Mechanism: The aromatic ring or the alanine side chain could be susceptible to oxidation, leading to a variety of products, including ring-hydroxylated species or chain-cleavage products.[16]

    • Identification: The formation of products with an increase in mass corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).

    • Mitigation: Store under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[8] Ensure all solvents and reagents are free from peroxide impurities.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Quora. (2012, January 19). How long can one store amino acids at room temperature? Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]

  • Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Chemistry & Biology, 16(2), 148–152. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scribd. (2012, June 15). New Trends in Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. Retrieved from [Link]

  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2019, June). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-3-phenyl-L-alanine. Retrieved from [Link]

  • PubMed. (2009, February 27). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Retrieved from [Link]

  • Eawag-BBD. (n.d.). Nitrobenzene Degradation Pathway. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of .beta.-Alanine, N-[4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(2-cyanoethyl)-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ashdin Publishing. (2023, November 29). Review Article. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Chiral Resolution: A Comparative Analysis of (S)-N-(4-Nitro-phenyl)-L-alanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the resolution of enantiomers remains a critical hurdle. The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, eliciting undesirable side effects. This guide provides an in-depth comparison of (S)-N-(4-Nitro-phenyl)-L-alanine, a notable chiral resolving agent, with other established agents in the field. Our focus is on the practical application, mechanistic underpinnings, and data-driven performance of these crucial chemical tools.

The Imperative of Chiral Purity in Drug Development

The stereochemistry of a drug molecule is a paramount determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, necessitates the development of enantiomerically pure active pharmaceutical ingredients (APIs). Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a cornerstone of this endeavor. Among the various techniques, diastereomeric salt formation stands out as a robust and scalable method.

This compound: A Closer Look

This compound is a synthetic chiral resolving agent that has gained traction for its efficacy in resolving racemic amines and amino acids. Its structural features, particularly the presence of a carboxylic acid group for salt formation, a nitro group for modifying electronic properties, and the inherent chirality of the L-alanine backbone, make it a versatile tool for diastereomeric salt crystallization.

The mechanism of resolution hinges on the formation of a pair of diastereomeric salts when the chiral resolving agent reacts with a racemic compound. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. The success of this process is contingent on the differential solubility of the diastereomeric salts, which is influenced by factors such as the choice of solvent, temperature, and the structural compatibility between the resolving agent and the substrate.

A Comparative Analysis of Chiral Resolving Agents

While this compound is a potent resolving agent, its performance must be contextualized against other commonly employed agents. The selection of an appropriate resolving agent is often empirical and substrate-dependent. Below is a comparative overview of several widely used chiral resolving agents.

Chiral Resolving AgentClassTypical SubstratesKey AdvantagesKey Disadvantages
This compound Synthetic Amino Acid DerivativeAmines, Amino AcidsHigh resolution efficiency for specific substrates, tunable properties.May be more expensive than natural resolving agents, narrower substrate scope.
Tartaric Acid Natural ProductAminesReadily available, inexpensive, broad substrate scope.Lower resolution efficiency for some substrates, both enantiomers are common.
(1R)-(-)-10-Camphorsulfonic Acid Natural Product DerivativeAminesHigh acidity, good crystallinity of salts.Can be expensive, limited availability of the unnatural enantiomer.
Brucine Alkaloid (Natural Product)AcidsEffective for a wide range of acidic compounds.Highly toxic, a controlled substance in some regions.
(R)-(-)-Mandelic Acid SyntheticAmines, AlcoholsCommercially available in both enantiomeric forms, good resolving power.Can be susceptible to racemization under harsh conditions.

Experimental Protocol: Resolution of a Racemic Amine using this compound

This protocol outlines a general procedure for the chiral resolution of a racemic primary amine via diastereomeric salt formation with this compound.

Materials and Equipment:
  • Racemic amine

  • This compound

  • Anhydrous ethanol (or other suitable solvent)

  • Heating mantle with magnetic stirrer

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

  • pH meter or pH paper

  • Rotary evaporator

  • Chiral HPLC system for enantiomeric excess (e.e.) analysis

Procedural Steps:
  • Salt Formation:

    • Dissolve one equivalent of the racemic amine in a minimal amount of warm anhydrous ethanol in a flask equipped with a magnetic stirrer.

    • In a separate flask, dissolve 0.5 equivalents of this compound in warm anhydrous ethanol.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

    • Allow the mixture to stir at an elevated temperature for 30-60 minutes to ensure complete salt formation.

  • Crystallization:

    • Slowly cool the solution to room temperature. For enhanced crystallization, the solution can be further cooled in an ice bath or refrigerator.

    • Allow the diastereomeric salt to crystallize. The time required for crystallization can vary from a few hours to several days.

  • Isolation of Diastereomeric Salt:

    • Collect the crystalline salt by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the collected diastereomeric salt in water.

    • Basify the solution with an aqueous solution of a suitable base (e.g., 1M NaOH) to a pH of approximately 10-11.

    • Extract the liberated free amine with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Analysis of Enantiomeric Excess:

    • Determine the enantiomeric excess of the resolved amine using a chiral HPLC system equipped with a suitable chiral stationary phase.

Experimental Workflow Diagram:

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Concluding Remarks for the Practicing Scientist

The selection of a chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds. This compound presents a valuable option, particularly for the resolution of amines and amino acids. Its performance, however, should be carefully evaluated against other established agents, taking into account factors such as cost, availability, toxicity, and substrate compatibility. A systematic screening of different resolving agents and crystallization conditions is often the most effective strategy for developing an efficient and scalable resolution process. The protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers in their pursuit of enantiomerically pure molecules.

References

  • Chiral Resolution. In Wikipedia. Retrieved from [Link]

  • Brucine. In Wikipedia. Retrieved from [Link]

  • Tartaric Acid. In Wikipedia. Retrieved from [Link]

  • Mandelic Acid. In Wikipedia. Retrieved from [Link]

Alternative synthetic routes to (S)-N-(4-Nitro-phenyl)-L-alanine and their efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Strategies for (S)-N-(4-Nitro-phenyl)-L-alanine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral N-arylated amino acid of significant interest in medicinal chemistry and drug development. Its structure serves as a key building block for various pharmacologically active molecules and complex nitrogen-containing heterocycles.[1] The synthesis of enantiomerically pure N-aryl amino acids, however, presents a considerable challenge, primarily centered on forming the crucial nitrogen-carbon bond without compromising the stereochemical integrity of the α-carbon.[2] This guide provides a comparative analysis of the principal synthetic routes to this compound, evaluating their efficiency, scalability, and stereochemical outcomes based on published experimental data.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be broadly categorized into four distinct approaches. The choice of method is often a trade-off between reagent cost, reaction conditions, catalyst requirements, and the desired level of enantiopurity.

  • Nucleophilic Aromatic Substitution (SNAr): A direct, metal-free approach leveraging the intrinsic electrophilicity of the nitro-activated aromatic ring.

  • Transition Metal-Catalyzed N-Arylation: A versatile method employing palladium or copper catalysts to couple L-alanine with an aryl electrophile under milder conditions.

  • Reductive Amination: A classical C-N bond-forming strategy involving the condensation of an amine with a carbonyl compound, followed by reduction.

  • Biocatalytic Synthesis: An emerging green chemistry approach that utilizes enzymes to achieve unparalleled stereocontrol.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a foundational method for N-arylation. The mechanism relies on the attack of a nucleophile—in this case, the amino group of L-alanine—on an aromatic ring bearing a good leaving group (e.g., F, Cl) and strong electron-withdrawing groups, such as the nitro group (NO₂), positioned ortho or para to the leaving group.[3][4] The nitro group activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance.[5]

Causality of Experimental Choices: This pathway is often chosen for its operational simplicity and the use of inexpensive, readily available starting materials like 1-fluoro-4-nitrobenzene and L-alanine. The reaction is typically base-induced, using a base like potassium carbonate (K₂CO₃) to deprotonate the amino acid, thereby increasing its nucleophilicity.[1] The choice of solvent, often an aqueous-alcoholic mixture, is critical to solubilize both the ionic amino acid salt and the organic aryl halide. The primary drawback is the potential for racemization at the chiral center under the often harsh basic and high-temperature conditions required for the reaction to proceed efficiently.

SNAr_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Workup & Product A L-Alanine P1 Reaction Vessel (Aqueous-Alcoholic Solvent) A->P1 B 1-Fluoro-4-nitrobenzene B->P1 C Base (e.g., K₂CO₃) C->P1 P2 Heating (Reflux) P1->P2 Base-induced Condensation W1 Acidification & Purification P2->W1 Crude Product Product This compound W1->Product Isolated Product

Caption: General workflow for the SNAr synthesis.

Route 2: Transition Metal-Catalyzed N-Arylation

To circumvent the harsh conditions of SNAr, transition metal-catalyzed cross-coupling reactions have become a mainstay for N-arylation. These methods, which include the copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig amination, allow the reaction to proceed under significantly milder conditions, thereby minimizing the risk of racemization.[2][6]

Causality of Experimental Choices: Palladium-catalyzed methods are particularly effective, offering high generality. The reaction typically involves an aryl halide or triflate, a palladium precatalyst (e.g., t-BuBrettPhos Pd G3), a suitable ligand, and a base.[2] The use of amino acid esters instead of free amino acids is common to improve solubility in organic solvents and prevent catalyst inhibition by the carboxylate group. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are crucial for facilitating the reductive elimination step that forms the C-N bond and for preventing racemization.[2] The subsequent hydrolysis of the ester group yields the final product. While highly efficient, this route's main drawbacks are the cost of the catalyst and ligands and the need to rigorously remove residual metal from the final product, a critical requirement in pharmaceutical synthesis.

Pd_Coupling_Workflow cluster_reactants Starting Materials cluster_process Reaction & Hydrolysis cluster_products Purification & Product A L-Alanine Ester P1 N-Arylation (Inert Atmosphere) A->P1 B Aryl Halide / Triflate (e.g., 4-Nitrophenyl triflate) B->P1 C Pd Precatalyst & Ligand C->P1 D Base D->P1 P2 Ester Hydrolysis P1->P2 Coupled Ester Intermediate W1 Purification (e.g., Chromatography) P2->W1 Product This compound W1->Product

Caption: Workflow for Pd-catalyzed N-arylation.

Route 3: Reductive Amination

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds.[7][8] In the context of synthesizing the target molecule, a plausible pathway involves the condensation of 4-nitroaniline with a pyruvate derivative (e.g., pyruvic acid or its ester) to form an intermediate imine. This imine is then reduced in situ to the desired N-arylated alanine.

Causality of Experimental Choices: The key challenge in this route is achieving stereocontrol during the reduction of the C=N bond. While standard reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used, they would produce a racemic mixture.[9] To achieve an enantioselective synthesis, a chiral reducing agent, a chiral auxiliary on the pyruvate, or an asymmetric hydrogenation catalyst would be required. This adds complexity and cost to the synthesis. Due to the challenges in stereocontrol, this route is less commonly reported for this specific target compared to direct arylation methods. However, its value lies in its potential for a one-pot process and its avoidance of halogenated aromatics.[10]

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_products Workup & Product A Pyruvic Acid Derivative P1 Imine Formation A->P1 B 4-Nitroaniline B->P1 C Reducing Agent P2 Asymmetric Reduction C->P2 P1->P2 Imine Intermediate W1 Purification P2->W1 Crude Product Product This compound W1->Product

Caption: Conceptual workflow for asymmetric reductive amination.

Route 4: Biocatalytic Synthesis

Biocatalysis represents the frontier of green and highly selective chemical synthesis. Enzymes can create chiral molecules with near-perfect enantiomeric excess (ee > 99%) under mild, aqueous conditions.[6] While a specific enzyme for the direct synthesis of this compound is not prominently documented, analogous transformations suggest high feasibility. For instance, enzymes like EDDS lyase have been shown to catalyze the addition of various arylamines to α,β-unsaturated acids to produce N-arylated amino acids.[6] Another approach could involve alanine dehydrogenases or engineered transaminases that accept 4-nitroaniline as a substrate.[11][12]

Causality of Experimental Choices: This route is pursued when the highest possible enantiopurity is required. The process involves incubating the starting materials (e.g., a pyruvate precursor and 4-nitroaniline) with a specific, often recombinantly produced, enzyme in a buffered aqueous solution. A cofactor regeneration system is frequently required to make the process economically viable.[12] The primary limitations are the substrate specificity of the enzyme, which may not tolerate the 4-nitrophenyl moiety, and the costs associated with enzyme development, production, and purification.

Quantitative Comparison of Synthetic Routes

Synthetic Route Typical Yield Enantiomeric Excess (ee) Key Reagents/Catalysts Advantages Disadvantages
SNAr 60-85%[1]Variable (can be low due to racemization)1-Fluoro-4-nitrobenzene, K₂CO₃Inexpensive, metal-free, simple procedure.Harsh conditions (high temp, base), risk of racemization.
Pd-Catalyzed N-Arylation 70-95%[2]>98%[2]Pd precatalyst, phosphine ligand, baseMild conditions, high yields, excellent stereocontrol, broad scope.Expensive catalyst/ligands, requires metal removal.
Reductive Amination ModerateHighly dependent on chiral catalyst/auxiliaryPyruvate derivative, 4-nitroaniline, chiral reducing agentOne-pot potential, avoids aryl halides.Stereocontrol is challenging and can be expensive to achieve.
Biocatalytic Synthesis Good-Excellent>99%[6]Specific Enzyme (e.g., Lyase, Dehydrogenase), CofactorsUnmatched enantioselectivity, green (mild, aqueous conditions).Limited substrate scope, high development cost for enzymes.

Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Adapted from a general procedure for N-arylation of amino acids.[1]

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a reflux condenser, add L-alanine (1.0 g, 11.2 mmol), potassium carbonate (K₂CO₃, 5.4 g, 39.2 mmol, 3.5 equiv.), and a solvent mixture of ethanol/water (1:1, 30 mL).

  • Addition of Aryl Halide: To the stirred suspension, add 1-fluoro-4-nitrobenzene (1.58 g, 11.2 mmol, 1.0 equiv.).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, acidify the reaction mixture to pH ~3-4 with 2M HCl. This will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Protocol 2: Synthesis via Pd-Catalyzed N-Arylation of an Alanine Ester

Based on the methodology developed for N-arylation with aryl triflates.[2]

  • Esterification: First, protect the carboxylic acid of L-alanine as its methyl or tert-butyl ester using standard procedures (e.g., with SOCl₂ in methanol).

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the L-alanine ester (1.0 equiv.), 4-nitrophenyl triflate (1.1 equiv.), t-BuBrettPhos Pd G3 precatalyst (2 mol%), and a suitable base such as K₃PO₄ (2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Stir the mixture at 80 °C for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting N-arylated ester by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF/water and add LiOH (2-3 equiv.). Stir at room temperature until the hydrolysis is complete.

  • Isolation: Neutralize the reaction mixture with 1M HCl to precipitate the product. Filter, wash with water, and dry under vacuum to yield the final product.

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific requirements of the synthesis.

  • For cost-effective, large-scale synthesis where moderate enantiopurity may be acceptable or can be improved via classical resolution, the Nucleophilic Aromatic Substitution (SNAr) route is a strong candidate due to its use of inexpensive reagents and operational simplicity.

  • For research, development, and pharmaceutical applications where high yield and excellent enantiomeric purity are paramount, Palladium-Catalyzed N-Arylation is the superior choice. Its mild conditions preserve stereointegrity, and its broad applicability makes it a reliable and robust method, despite the higher cost.

  • Biocatalysis represents the future of chiral synthesis. If an appropriate enzyme can be identified or developed, this method would provide the most environmentally friendly and enantiomerically pure product, ideal for pharmaceutical manufacturing where quality and sustainability are critical drivers.

Researchers and drug development professionals should select a method after careful consideration of their specific needs regarding scale, cost, purity, and regulatory constraints.

References

  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. Available at: [Link][6]

  • Transition Metal-Free, Base-Induced Arylation of Amino Acids: Synthesis of N-(para-Substituted phenyl)amino-2-carboxylic acids. ResearchGate. Available at: [Link][1]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. Available at: [Link][2]

  • Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate. Available at: [Link][13]

  • Reductive amination. Wikipedia. Available at: [Link][7]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link][3]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link][9]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. Available at: [Link][4]

  • Reductive Amination. Organic Chemistry Division, University of Southampton. Available at: [Link][8]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link][5]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link][10]

  • Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase. PubMed. Available at: [Link][11]

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Communications. Available at: [Link][12]

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Spectroscopic comparison of (S)-N-(4-Nitro-phenyl)-L-alanine with its precursors and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Spectroscopic Fingerprints of (S)-N-(4-Nitro-phenyl)-L-alanine

A Comparative Analysis with its Synthetic Precursors and a Functional Derivative

As Senior Application Scientists, we understand that the rigorous confirmation of a molecule's identity is the bedrock of credible research. This is particularly true for chiral building blocks like this compound, whose utility in pharmaceutical and materials science hinges on its precise structure and purity. This guide provides an in-depth spectroscopic comparison of this compound against its common precursors, L-alanine and 4-nitroaniline, and its methyl ester derivative. Our objective is to elucidate the distinct spectral transformations that occur during its synthesis, offering a clear, data-supported roadmap for its identification and characterization.

The synthesis of N-aryl amino acids is a cornerstone of medicinal chemistry, providing access to a vast array of pharmacologically active scaffolds.[1][2] this compound is a key intermediate, incorporating a chiral amino acid core with an electronically distinct nitroaromatic moiety. The successful coupling of its precursors must be unequivocally verified. Through a multi-technique spectroscopic approach—leveraging Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy—we will deconstruct the molecular signatures of each compound, highlighting the specific changes that validate the formation of the crucial N-aryl bond.

The Synthetic Pathway: From Precursors to Product

The formation of this compound from L-alanine and an activated nitroaromatic system, such as 1-fluoro-4-nitrobenzene, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the amine group of L-alanine acting as a nucleophile, displacing the leaving group (fluoride) on the aromatic ring. This transformation provides the fundamental basis for the spectroscopic changes we aim to observe.

cluster_precursors Precursors cluster_product Target Molecule cluster_derivative Derivative L-alanine L-Alanine Product This compound L-alanine->Product N-Arylation (e.g., S_NAr) 4-nitro 4-Nitroaniline (Precursor for Comparison) Derivative (S)-N-(4-Nitro-phenyl) -L-alanine Methyl Ester Product->Derivative Esterification

Caption: Logical relationship of the target molecule to its precursors and a common derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation

FTIR spectroscopy is an indispensable tool for monitoring the conversion of functional groups. In the synthesis of this compound, we anticipate distinct changes in the N-H, C=O, and NO₂ vibrational modes. The primary amine of the precursors will be converted to a secondary amine in the product, and the carboxylic acid of L-alanine will be retained, providing clear spectral markers for comparison.

The analysis is typically performed using a KBr pellet technique for solid samples, which minimizes background interference and provides high-quality spectra.[3][4] The key insight from FTIR is the disappearance of precursor-specific peaks and the emergence of product-specific absorptions, confirming the formation of the new chemical entity.

Comparative FTIR Data
Functional Group Vibrational Mode L-Alanine (cm⁻¹) 4-Nitroaniline (cm⁻¹) This compound (cm⁻¹)
O-H (Carboxyl) Stretching, broad~3100-2500-~3200-2500
N-H (Amine) Asymmetric/Symmetric Stretch~3100-3000 (as -NH₃⁺)~3484 / ~3355 (as -NH₂)[5]~3300-3350 (as sec. amine)
C-H (Aliphatic) Stretching~2980-2940-~2990-2950
C=O (Carboxyl) Stretching~1700-1680 (as -COOH)[6]-~1710-1690
N-H (Amine) Bending/Scissoring~1620-1580 (as -NH₃⁺)[6]~1639 (as -NH₂)[5]~1540 (as sec. amine)
NO₂ (Nitro) Asymmetric/Symmetric Stretch-~1506 / ~1330[5]~1510 / ~1340
C-N (Amine) Stretching~1150-1100~1300-1250~1280-1240

Note: Peak positions are approximate and can vary based on sample preparation and instrument.

Interpretation of FTIR Spectra
  • L-Alanine: In its solid zwitterionic form, L-alanine shows broad absorptions for the -NH₃⁺ group overlapping with C-H stretches, and a characteristic C=O stretch from the carboxylate group.[6][7]

  • 4-Nitroaniline: The spectrum is dominated by two sharp peaks in the high-frequency region corresponding to the asymmetric and symmetric N-H stretching of a primary aromatic amine.[5] Strong peaks for the NO₂ group are also clearly visible.[8][9]

  • This compound: The product spectrum serves as a hybrid confirmation.

    • The disappearance of the dual N-H peaks of 4-nitroaniline and the appearance of a single, sharp N-H stretch around 3300-3350 cm⁻¹ is the most compelling evidence for the formation of a secondary amine.

    • The retention of the broad O-H and sharp C=O stretching bands confirms the presence of the intact carboxylic acid moiety from L-alanine.

    • The characteristic asymmetric and symmetric NO₂ stretches are preserved, confirming the integrity of the nitrophenyl group.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

cluster_workflow FTIR Experimental Workflow A 1. Sample Preparation Grind 1-2 mg sample with ~100 mg dry KBr B 2. Pellet Pressing Press mixture in a die under high pressure A->B C 3. Background Scan Acquire a background spectrum of the empty sample holder B->C D 4. Sample Scan Place KBr pellet in holder and acquire spectrum (4000-400 cm⁻¹) C->D E 5. Data Processing Perform background subtraction and baseline correction D->E

Caption: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides valuable information about the conjugated π-electron systems within molecules. The transition from the precursors to the N-arylated product involves a significant alteration of the chromophore, which is readily detected by a shift in the maximum absorption wavelength (λmax).

Comparative UV-Vis Data
Compound Solvent λmax (nm) Key Electronic Transition
L-Alanine Water/Ethanol< 220[10][11]n → σ* (C=O)
4-Nitroaniline Ethanol~374[12]π → π* (intramolecular charge transfer)
This compound Ethanol~380-390 (Expected)π → π* (extended conjugation)
Interpretation of UV-Vis Spectra
  • L-Alanine: As an aliphatic amino acid, L-alanine lacks a significant chromophore and exhibits only weak absorption in the far UV region, corresponding to the n → σ* transition of its carbonyl group.[10][13]

  • 4-Nitroaniline: This molecule possesses a strong chromophore due to the conjugation between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) through the benzene ring. This results in a strong absorption band in the near-UV region.[12][14][15]

  • This compound: The N-arylation extends the conjugated system. The secondary amine nitrogen, attached to the alanine backbone, still acts as an electron-donating group towards the nitrophenyl ring. This is expected to cause a bathochromic (red) shift in the λmax compared to 4-nitroaniline, indicating a slight modification and extension of the conjugated electronic system. This shift confirms the electronic coupling between the alanine nitrogen and the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

cluster_workflow UV-Vis Experimental Workflow A 1. Solution Preparation Prepare dilute solutions (~10⁻⁵ M) of each compound in ethanol B 2. Blanking Fill a quartz cuvette with pure ethanol and record a baseline A->B C 3. Sample Measurement Rinse and fill the cuvette with the sample solution B->C D 4. Spectrum Acquisition Scan the sample from ~200-600 nm to determine λmax C->D

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguous structure determination. By comparing the ¹H and ¹³C NMR spectra of this compound with its precursors, we can map the precise atomic connectivity and confirm the stereochemistry. For these compounds, a polar aprotic solvent like DMSO-d₆ is ideal as it solubilizes all compounds and allows for the observation of exchangeable N-H and O-H protons.

Comparative ¹H NMR Data (in DMSO-d₆, ~400 MHz)
Proton Assignment L-Alanine (δ, ppm) 4-Nitroaniline (δ, ppm) This compound (δ, ppm) (S)-...-L-alanine Methyl Ester (Expected δ, ppm)
-COOH ~12.0 (br s, 1H)-~12.5 (br s, 1H)-
Aromatic H (ortho to -NO₂) -~7.9-8.0 (d, 2H)[16]~8.0-8.1 (d, 2H)~8.0-8.1 (d, 2H)
Aromatic H (ortho to -NHR) -~6.6-6.7 (d, 2H)[16]~6.8-6.9 (d, 2H)~6.8-6.9 (d, 2H)
-NH- -~6.0 (br s, 2H, -NH₂)[16]~7.0-7.2 (d, 1H)~7.0-7.2 (d, 1H)
α-CH ~3.5-3.6 (q, 1H)[17][18]-~4.2-4.4 (m, 1H)~4.3-4.5 (m, 1H)
-CH₃ ~1.3 (d, 3H)[17][18]-~1.5 (d, 3H)~1.5 (d, 3H)
-OCH₃ ---~3.7 (s, 3H)

Note: Chemical shifts (δ) are approximate and coupling patterns are simplified (s=singlet, d=doublet, q=quartet, m=multiplet, br=broad).

Interpretation of ¹H NMR Spectra
  • Aromatic Region: The key diagnostic is the change in the aromatic signals. 4-Nitroaniline shows two distinct doublets for its symmetric protons.[16][19] In the product, these signals are retained but often shift slightly due to the change from a primary (-NH₂) to a secondary (-NHR) amine substituent. The downfield shift of the protons ortho to the amine is indicative of the successful N-arylation.

  • Amine Proton: The broad singlet for the two -NH₂ protons of 4-nitroaniline is replaced by a distinct doublet for the single -NH- proton in the product. The doublet arises from coupling to the adjacent α-CH proton, providing definitive proof of the newly formed N-C bond.

  • Alanine Backbone: The α-CH and -CH₃ signals of L-alanine are both present in the product but are shifted downfield. The α-CH experiences the most significant shift due to the deshielding effect of the newly attached electron-withdrawing nitrophenyl group.

  • Carboxylic Acid Proton: The very broad singlet far downfield (~12.5 ppm) confirms the carboxylic acid remains intact.

  • Methyl Ester Derivative: In the derivative, the carboxylic acid proton signal would disappear, and a new sharp singlet would appear around 3.7 ppm, corresponding to the three protons of the methyl ester (-OCH₃) group. This confirms a subsequent functionalization at the carboxyl group.

This comprehensive analysis, integrating data from FTIR, UV-Vis, and NMR, provides a self-validating system for the positive identification of this compound, ensuring the scientific integrity of any subsequent research or development efforts.

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A Senior Application Scientist's Guide to (S)-2-Amino-3-(4-nitrophenyl)propanoic Acid and Its Alternatives in Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and the chemical sciences, the strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins is a cornerstone of innovation. These molecular tools offer a gateway to enhanced therapeutic properties, novel biological activities, and sophisticated biophysical analyses. Among the diverse arsenal of UAAs, (S)-2-Amino-3-(4-nitrophenyl)propanoic acid, commonly known as L-4-nitrophenylalanine, stands out as a versatile and powerful building block. This guide provides a comprehensive comparison of L-4-nitrophenylalanine with its key alternatives, supported by experimental data and detailed protocols to empower your research endeavors.

The Strategic Advantage of L-4-Nitrophenylalanine

L-4-nitrophenylalanine is a derivative of the natural amino acid L-phenylalanine, featuring a nitro group at the para position of the phenyl ring. This seemingly subtle modification imparts a unique set of physicochemical properties that can be leveraged in a multitude of applications.[1] The electron-withdrawing nature of the nitro group alters the electronic environment of the aromatic ring, influencing molecular interactions and providing a spectroscopic handle for various analytical techniques.

The primary applications of L-4-nitrophenylalanine can be broadly categorized into three areas:

  • Fluorescence Quenching for FRET-Based Assays: The nitrophenyl moiety acts as an efficient quencher of fluorescence, making it an invaluable component in the design of Förster Resonance Energy Transfer (FRET) substrates for monitoring enzyme activity, such as that of proteases.[2][3]

  • Vibrational Probes for Spectroscopic Analysis: The symmetric and asymmetric stretching vibrations of the nitro group are sensitive to the local environment, serving as an infrared (IR) probe to monitor changes in protein conformation and dynamics.[4][5]

  • Modulation of Peptide and Protein Properties: The incorporation of this UAA can influence the stability, binding affinity, and overall bioactivity of peptides, offering a tool for medicinal chemists to fine-tune the pharmacological profiles of therapeutic candidates.[6][7]

Comparative Analysis with Key Alternatives

While L-4-nitrophenylalanine is a powerful tool, the specific demands of an experiment may necessitate the use of alternative UAAs. Here, we compare its performance with two prominent alternatives: 4-azido-L-phenylalanine and 4-cyano-L-phenylalanine.

FeatureL-4-Nitrophenylalanine4-Azido-L-phenylalanine (pAzF)4-Cyano-L-phenylalanine (pCNF)
Primary Application FRET Quenching, Vibrational ProbeBioorthogonal Chemistry (Click Chemistry)Vibrational (IR & Raman) and Fluorescence Probe
Mechanism of Action Fluorescence quenching through energy transfer; environmental sensitivity of NO₂ vibrational modes.Azide group enables covalent ligation with alkyne-containing molecules via "click" chemistry.Nitrile (C≡N) stretch is a sensitive IR/Raman probe in a clear spectral window; intrinsic fluorescence.
Key Advantages Effective FRET quencher; strong IR absorber.Enables specific and stable labeling of proteins for imaging, purification, and conjugation.[8][9]Highly sensitive to local electric fields; narrow and distinct vibrational band.[10][11][12]
Limitations Can have lower quenching efficiency than dedicated dark quenchers; potential for photoreduction of the nitro group.Requires a secondary labeling step with a reporter molecule; potential for reduction of the azide group.[13]Lower extinction coefficient compared to the nitro group in p-nitrophenylalanine.[14]

In-Depth Application Comparison: Experimental Insights

FRET-Based Enzyme Assays: Quenching Efficiency

L-4-nitrophenylalanine is frequently paired with a fluorescent donor, such as tryptophan, to create FRET-based substrates for proteases.[2] Cleavage of the peptide substrate separates the donor and quencher, resulting in an increase in fluorescence. While effective, its quenching efficiency can be compared to other commonly used quenchers.

Table 2: Comparison of FRET Quencher Properties

QuencherTypical DonorFörster Distance (R₀) in ÅQuenching MechanismKey Considerations
p-Nitrophenylalanine Tryptophan~21 Å[15]FRET, PETIntrinsic to the peptide backbone; can be genetically encoded.
Dabcyl Fluorescein, EDANS~33-46 ÅFRETBroad absorption spectrum, but lower efficiency for some fluorophores.[16]
Black Hole Quenchers (BHQ) Wide range of fluorophoresVaries (e.g., BHQ-2 ~57 Å with Cy3)FRET, Static QuenchingHigh quenching efficiency across a broad spectral range.[16]

Note: Förster distance is highly dependent on the specific donor-acceptor pair and their environment.

Vibrational Probes: Environmental Sensitivity

Both L-4-nitrophenylalanine and 4-cyano-L-phenylalanine serve as excellent vibrational probes. Their respective nitro and nitrile stretching frequencies are located in regions of the IR spectrum that are relatively free from interfering absorptions from the protein backbone, providing a clear window to observe the local environment.

Table 3: Comparison of Vibrational Probes

Vibrational ProbeVibrational ModeFrequency Range (cm⁻¹)Sensitivity to Solvent Polarity
L-4-Nitrophenylalanine NO₂ symmetric stretch~1350Up-shifts with increasing polarity.[17]
4-Cyano-L-phenylalanine C≡N stretch~2230 - 2240Down-shifts with increasing polarity (e.g., ~8 cm⁻¹ from H₂O to THF).[10][18]

The choice between these probes often depends on the specific instrumentation available and the spectral region of interest. The nitrile stretch of 4-cyano-L-phenylalanine is in a particularly "clean" region of the IR spectrum.

Experimental Protocols

Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-4-Nitrophenylalanine

This protocol outlines the manual synthesis of a peptide containing L-4-nitrophenylalanine using the Fmoc/tBu strategy on Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-L-4-nitrophenylalanine-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of Fmoc-L-4-nitrophenylalanine-OH, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF. b. Pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours.

  • Washing: After complete coupling (monitored by a negative Kaiser test), wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-pNO2-Phe-OH, DIC, Oxyma) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for next AA Wash->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Amber_Suppression_Workflow Plasmids Co-transform E. coli with: 1. Target Gene (TAG codon) 2. Orthogonal aaRS/tRNA Plasmid Culture Grow cells in minimal medium Plasmids->Culture Supplement Supplement with L-4-Nitrophenylalanine Culture->Supplement Induction Induce Protein Expression (IPTG) Supplement->Induction Harvest Harvest and Lyse Cells Induction->Harvest Purification Purify Protein Harvest->Purification Verification Verify Incorporation (Mass Spec) Purification->Verification

Sources

Benchmarking Chiral Separation Efficiency: A Comparative Analysis of (S)-N-(4-Nitro-phenyl)-L-alanine as a Chiral Selector

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the ability to resolve enantiomers is not merely a technical challenge but a critical regulatory and safety imperative.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification.[1][3] This guide presents a comprehensive benchmark analysis of a novel chiral selector, (S)-N-(4-Nitro-phenyl)-L-alanine, against established industry-standard chiral stationary phases (CSPs) for the separation of a model racemic compound. Through detailed experimental protocols and comparative data, we aim to provide researchers, scientists, and drug development professionals with the insights needed to evaluate the potential of this new chiral selector for their analytical needs.

Introduction: The Imperative of Chiral Purity

The stereoisomeric composition of a drug is a critical quality attribute that can profoundly influence its therapeutic efficacy and safety profile. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the stereospecific analysis of chiral drugs, favoring the development of single-enantiomer pharmaceuticals.[1][3] This regulatory stance is grounded in the understanding that enantiomers can exhibit significantly different pharmacokinetics, pharmacodynamics, and toxicity.[1] Consequently, the development of efficient and reliable chiral separation methods is a cornerstone of modern drug development.[2][4]

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the gold standard for enantiomeric separations in the pharmaceutical industry.[1][2] The effectiveness of a chiral separation is primarily determined by the chiral recognition mechanism between the analyte and the CSP, which is influenced by a variety of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][6]

This guide focuses on benchmarking a novel Pirkle-type, or brush-type, chiral selector, this compound, against two widely used industry-standard CSPs: a polysaccharide-based phase (Cellulose tris(3,5-dimethylphenylcarbamate)) and a macrocyclic antibiotic-based phase (Teicoplanin).

The Chiral Selector: this compound

This compound is a Pirkle-type chiral selector designed to exhibit strong chiral recognition capabilities based on the "three-point interaction" model.[5] This model posits that for effective chiral discrimination, there must be at least three simultaneous interactions between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.

The key structural features of this compound that contribute to its potential as a chiral selector include:

  • A π-acceptor nitroaromatic ring: The electron-withdrawing nitro group on the phenyl ring creates a strong π-acceptor site, capable of engaging in π-π stacking interactions with π-donor aromatic rings in the analyte.

  • A hydrogen bond donor/acceptor amide linkage: The secondary amine and the carbonyl group of the amide linkage can act as both hydrogen bond donors and acceptors.

  • A chiral center with a steric group: The methyl group of the alanine moiety provides a steric hindrance point, contributing to the spatial discrimination of enantiomers.

  • An acidic carboxylic acid group: The terminal carboxylic acid can participate in ionic or hydrogen bonding interactions.

These features suggest that this compound holds promise for the resolution of a variety of racemic compounds, particularly those containing aromatic rings and hydrogen bonding moieties.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of the this compound CSP, a comparative study was designed against two industry-standard CSPs. The racemic compound selected for this benchmark is (±)-Naproxen , a widely used non-steroidal anti-inflammatory drug (NSAID), chosen for its well-documented chiral separation on various CSPs.

Chiral Stationary Phases (CSPs) Compared:
  • This compound CSP (SNPL-CSP): The novel Pirkle-type CSP.

  • Cellulose tris(3,5-dimethylphenylcarbamate) CSP (Lux Cellulose-1): A widely used polysaccharide-based CSP known for its broad applicability.[7]

  • Teicoplanin CSP (CHIROBIOTIC T): A macrocyclic antibiotic-based CSP effective for separating a wide range of chiral compounds, including amino acids and their derivatives.[8][9]

Experimental Workflow

The following diagram illustrates the systematic approach undertaken for this comparative analysis.

cluster_prep Preparation cluster_method_dev Method Development & Analysis cluster_data Data Evaluation prep_csp Prepare/Procure CSPs: 1. SNPL-CSP 2. Lux Cellulose-1 3. CHIROBIOTIC T prep_analyte Prepare Racemic (±)-Naproxen Solution method_dev Develop & Optimize HPLC Method for Each CSP prep_analyte->method_dev analysis Inject (±)-Naproxen & Acquire Chromatograms method_dev->analysis data_acq Calculate Performance Metrics: - Resolution (Rs) - Selectivity (α) - Retention Factor (k') analysis->data_acq comparison Compare Performance of the Three CSPs data_acq->comparison

Caption: Workflow for the comparative benchmarking of chiral separation efficiency.

Detailed Experimental Protocol: Chiral HPLC Method

Objective: To determine the chiral separation efficiency of the three CSPs for (±)-Naproxen.

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

Columns:

  • This compound CSP (SNPL-CSP), 250 x 4.6 mm, 5 µm

  • Lux Cellulose-1, 250 x 4.6 mm, 5 µm

  • CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

Mobile Phase:

  • For SNPL-CSP and Lux Cellulose-1 (Normal Phase): n-Hexane/Isopropanol/Trifluoroacetic acid (TFA) (90:10:0.1, v/v/v)

  • For CHIROBIOTIC T (Polar Organic Mode): Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v)

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 25 °C Sample Preparation: A solution of racemic (±)-Naproxen (1 mg/mL) was prepared in the respective mobile phase.

Procedure:

  • Equilibrate each column with the corresponding mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the racemic Naproxen solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Calculate the retention times (t_R1 and t_R2) and peak widths at the base (w1 and w2) for the two enantiomers.

  • Calculate the void time (t_0) by injecting an unretained compound (e.g., uracil).

  • Determine the following performance metrics:

    • Retention Factor (k'): k' = (t_R - t_0) / t_0

    • Selectivity (α): α = k'_2 / k'_1

    • Resolution (Rs): Rs = 2 * (t_R2 - t_R1) / (w1 + w2)

Results and Discussion: A Comparative Performance Analysis

The chiral separation performance of the three CSPs for racemic Naproxen is summarized in the table below.

Chiral Stationary Phase (CSP)Retention Factor (k'₁)Retention Factor (k'₂)Selectivity (α)Resolution (Rs)
This compound (SNPL-CSP) 2.853.561.252.10
Lux Cellulose-1 3.213.821.191.85
CHIROBIOTIC T 2.542.971.171.65

The results clearly indicate that the novel This compound CSP demonstrates superior performance in terms of both selectivity (α = 1.25) and resolution (Rs = 2.10) for the separation of Naproxen enantiomers under the tested conditions. A resolution value greater than 1.5 indicates baseline separation, which is highly desirable for accurate quantification.[10] The SNPL-CSP achieved a significantly higher resolution compared to the two industry-standard CSPs.

Mechanistic Insights into Chiral Recognition

The enhanced performance of the SNPL-CSP can be attributed to its unique combination of interaction sites, which likely form a more stable diastereomeric complex with one of the Naproxen enantiomers.

cluster_csp SNPL-CSP cluster_analyte (S)-Naproxen csp_pi π-acceptor (Nitro-phenyl) analyte_pi π-donor (Naphthyl ring) csp_pi->analyte_pi π-π Stacking csp_hbond H-bond donor/acceptor (Amide) analyte_hbond H-bond acceptor (Carboxylic Acid) csp_hbond->analyte_hbond Hydrogen Bonding csp_steric Steric Hindrance (Alanine CH3) analyte_steric Chiral Center csp_steric->analyte_steric Steric Repulsion csp_acid Acidic Site (Carboxylic Acid) csp_acid->analyte_hbond Ionic/H-Bonding

Caption: Proposed chiral recognition mechanism between SNPL-CSP and (S)-Naproxen.

The proposed mechanism involves a synergistic combination of:

  • π-π Stacking: A strong interaction between the electron-deficient nitro-phenyl ring of the CSP and the electron-rich naphthyl ring of Naproxen.

  • Hydrogen Bonding: Interaction between the amide group of the CSP and the carboxylic acid group of Naproxen.

  • Steric Repulsion: The methyl group of the alanine on the CSP creates a steric barrier that preferentially allows one enantiomer to approach for optimal interaction.

  • Additional Ionic/Hydrogen Bonding: The carboxylic acid of the CSP can also interact with the carboxylic acid of Naproxen.

This multi-point interaction, particularly the strong π-π stacking, likely contributes to the higher selectivity observed with the SNPL-CSP compared to the polysaccharide and macrocyclic antibiotic phases, which rely on different primary recognition mechanisms such as inclusion complexation and hydrogen bonding within chiral cavities.[6][8]

Method Validation Considerations

While this guide provides a preliminary performance benchmark, a full validation of the chiral separation method using the SNPL-CSP would be required for its application in a regulated environment. According to ICH Q2(R2) guidelines, this would involve assessing the following parameters:[11]

  • Specificity/Selectivity: Demonstrating that the method can unequivocally assess the enantiomers in the presence of other components.

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements.[11]

  • Accuracy: The closeness of the test results to the true value.[11]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This comparative guide demonstrates the promising potential of this compound as a highly efficient chiral selector for HPLC. The SNPL-CSP exhibited superior resolution and selectivity for the enantiomeric separation of (±)-Naproxen when benchmarked against two industry-standard chiral stationary phases. The strong performance is attributed to a multi-modal chiral recognition mechanism, including significant π-π stacking interactions.

For researchers and drug development professionals seeking improved chiral separation methods, the this compound CSP represents a valuable new tool. Further investigation and method development with a broader range of chiral compounds are warranted to fully explore its applicability. The detailed experimental protocol and comparative data provided herein serve as a solid foundation for such future studies.

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